Calamenene
説明
Calamenene has been reported in Camellia sinensis, Calypogeia muelleriana, and other organisms with data available.
from the New Zealand Liverwort Lepidolaena hodgsoniae; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTJIOWQJWHTJJ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880702, DTXSID501042907 | |
| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Cadina-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-77-2, 72937-55-4 | |
| Record name | Calamenene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-4-isopropyltetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calamenene, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072937554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Cadina-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALAMENENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8O22WBF8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALAMENENE, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6W67N6XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Provenance of Calamenene: A Technical Guide for Researchers
Introduction
Calamenene is a bicyclic sesquiterpenoid hydrocarbon of the cadinane class, characterized by its aromatic nature. It exists as several isomers, with cis- and trans-calamenene being commonly reported. This volatile organic compound is a constituent of the essential oils of numerous plant species and has garnered significant interest within the scientific community for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and identification, and a logical representation of its primary natural origins.
Natural Sources and Quantitative Distribution
This compound is predominantly found in the essential oils of higher plants. Its distribution is widespread across various plant families, with notable concentrations in species belonging to the Cupressaceae, Lamiaceae, and Euphorbiaceae families. The concentration of this compound and its derivatives can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized for extraction.
A summary of the quantitative occurrence of this compound and its derivatives in several plant species is presented in Table 1.
| Plant Species | Family | Plant Part | Compound | Concentration (%) | Reference(s) |
| Cupressus bakeri | Cupressaceae | Foliage | cis-Calamenene | 2.1 - 9.1 | [1] |
| Cupressus sempervirens | Cupressaceae | Not Specified | cis-Calamenene | 3.6 | |
| Croton cajucara | Euphorbiaceae | Leaves | 7-Hydroxythis compound | 28.4 - 37.5 | [1] |
| Croton cajucara | Euphorbiaceae | Bark | This compound (isomer not specified) | Not specified, but present | [2][3] |
| Pelargonium graveolens | Geraniaceae | Not Specified | trans-Calamenene | 13.2 | |
| Ocotea quixos | Lauraceae | Essential Oil | cis-Calamenene | trace - 0.1 | [1] |
| Plectranthus harbatus | Lamiaceae | Essential Oil | This compound hydrate | 0.8 - 7.5 | |
| Plectranthus harbatus | Lamiaceae | Essential Oil | Hydroxythis compound | 2.3 - 7.3 |
Table 1: Quantitative Distribution of this compound and its Derivatives in Various Plant Species. This table summarizes the reported concentrations of this compound and its related compounds in the essential oils of different plant species. The percentages represent the relative abundance of the compound in the analyzed essential oil.
Experimental Protocols
The isolation and identification of this compound from its natural sources typically involve two primary stages: extraction of the essential oil from the plant matrix and subsequent chromatographic and spectrometric analysis for qualitative and quantitative determination.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common and established method for extracting volatile compounds from plant materials.[4] The following is a generalized protocol that can be adapted for various plant tissues.
Materials and Apparatus:
-
Fresh or dried plant material (e.g., leaves, bark, flowers)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (appropriately sized for the plant material)
-
Condenser
-
Collection vial
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: The plant material should be appropriately prepared to maximize the surface area for efficient oil extraction. For leaves and flowers, gentle chopping or tearing is sufficient. For barks and woods, grinding into a coarse powder is recommended.
-
Apparatus Setup: Assemble the Clevenger-type apparatus with the round-bottom flask seated in the heating mantle.
-
Charging the Flask: Place the prepared plant material into the round-bottom flask. Add a sufficient volume of distilled water to fully immerse the plant material. The typical ratio of plant material to water can range from 1:5 to 1:10 (w/v), depending on the plant material.[2]
-
Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile essential oils with it.
-
Condensation and Collection: The steam and essential oil vapor mixture will travel into the condenser, where it will be cooled and condensed back into a liquid. The condensate will collect in the graduated collection tube of the Clevenger apparatus.
-
Separation: As the essential oil is typically immiscible with water and has a different density, it will form a distinct layer on top of or below the aqueous layer (hydrosol).
-
Duration: The hydrodistillation process is typically carried out for a period of 3 to 5 hours to ensure complete extraction of the essential oils.[1]
-
Oil Recovery: Carefully collect the separated essential oil from the collection tube.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[5][6]
Materials and Apparatus:
-
Extracted essential oil sample
-
High-purity solvent (e.g., hexane or acetone) for dilution
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)
-
Helium or Hydrogen as carrier gas
-
Microsyringe for sample injection
-
NIST Mass Spectral Library for compound identification
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil in the chosen solvent. A typical dilution would be 1 µL of essential oil in 1 mL of solvent.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250-280°C. Use a split injection mode with a split ratio of 1:25 to 1:50 to avoid column overloading.[7]
-
Oven Temperature Program: A typical temperature program for sesquiterpene analysis starts at a lower temperature and gradually increases to elute the compounds based on their boiling points. An example program is:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp rate: 3°C/minute to 240°C.[7]
-
Final temperature: 240°C, hold for 5 minutes.
-
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Ion source temperature: 220-230°C.
-
Mass scan range: m/z 40-500.
-
-
-
Sample Injection: Inject 1 µL of the diluted essential oil sample into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Compound Identification:
-
Identify the peak corresponding to this compound by comparing its mass spectrum with the spectra in the NIST library.
-
Confirm the identification by comparing the calculated Linear Retention Index (LRI) with literature values.
-
-
Quantification:
-
The relative percentage of this compound in the essential oil is calculated based on the peak area of this compound relative to the total peak area of all identified compounds in the chromatogram (Area % method).
-
For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.
-
Logical Relationship of this compound's Natural Sources
The following diagram illustrates the hierarchical relationship of the primary natural sources of this compound, starting from the plant kingdom and narrowing down to the specific genera known to be rich in this compound.
Figure 1: Hierarchical classification of the primary plant sources of this compound.
Signaling Pathways and Biological Activities
While this compound has been reported to exhibit anti-inflammatory and antioxidant activities, specific studies detailing its interaction with and modulation of cellular signaling pathways, such as the NF-κB or MAPK pathways, are not extensively available in the current scientific literature. Molecular docking studies targeting specific inflammatory proteins like COX-2 and TNF-alpha with a broad range of natural compounds have been conducted, but specific investigations focusing on this compound are limited.[8] Therefore, a definitive diagram of a signaling pathway directly modulated by this compound cannot be constructed based on the currently available evidence. Future research is warranted to elucidate the precise molecular mechanisms underlying the observed biological effects of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. web.ist.utl.pt [web.ist.utl.pt]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. Molecular docking analysis of natural compounds as TNF-α inhibitors for Crohn's disease management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Calamenene and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene is a bicyclic sesquiterpene belonging to the cadinane class of natural products. It is characterized by a tetrahydronaphthalene core structure and is found in the essential oils of various plants. The stereochemical complexity of this compound gives rise to several isomers, each with potentially unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the different isomers of this compound, their distinguishing characteristics, methods for their synthesis and isolation, and their known biological activities, with a focus on data relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.
Isomers of this compound
This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. These are grouped into two diastereomeric pairs: cis-calamenene and trans-calamenene. Within each pair, there are two enantiomers.
The primary isomers of this compound are:
-
(+)-cis-Calamenene and (-)-cis-Calamenene
-
(+)-trans-Calamenene and (-)-trans-Calamenene
The absolute configurations of these isomers are designated using the Cahn-Ingold-Prelog (CIP) system. For instance, naturally occurring (-)-calamenene has been identified as the (7S, 10R) isomer.[1] The CAS numbers for some of the common isomers are provided in the table below.
Physicochemical Properties
The physicochemical properties of this compound isomers are crucial for their identification, separation, and understanding their behavior in biological systems. While data for all individual isomers is not exhaustively available in the literature, the following tables summarize the known quantitative properties.
Table 1: General Physicochemical Properties of this compound Isomers
| Property | Value |
| Molecular Formula | C₁₅H₂₂ |
| Molecular Weight | 202.33 g/mol |
Table 2: Specific Properties of this compound Isomers
| Isomer | CAS Number | Specific Gravity | Refractive Index | Boiling Point (°C) | Specific Rotation ([(\alpha)]D) |
| cis-Calamenene (unspecified enantiomer) | 72937-55-4 | Data not available | Data not available | Data not available | Data not available |
| (+)-cis-Calamenene | 22339-23-7 | Data not available | Data not available | Data not available | Data not available |
| (-)-cis-Calamenene | 483-77-2 | Data not available | Data not available | Data not available | Data not available |
| trans-Calamenene (unspecified enantiomer) | 73209-42-4 | 0.9224 @ 20°C | 1.50572 @ 20°C | 127-130 | Data not available |
| (+)-trans-Calamenene | Data not available | Data not available | Data not available | Data not available | Data not available |
| (-)-trans-Calamenene | Data not available | Data not available | Data not available | Data not available | -73° (c 0.88, CHCl₃)[1] |
Note: Some of the listed CAS numbers may refer to mixtures of enantiomers.
Experimental Protocols
Synthesis of (-)-(7S,10R)-Calamenene
A reported total synthesis of (-)-(7S,10R)-calamenene utilizes a ring-closing metathesis (RCM) reaction.[1] The general workflow for this synthesis is outlined below.
Diagram 1: Synthetic Workflow for (-)-(7S,10R)-Calamenene
Caption: Synthetic pathway for (-)-(7S,10R)-Calamenene.
Methodology:
-
Allylation of l-Menthone: l-Menthone is allylated to introduce an allyl group at the 2-position, forming 2-allylmenthone.
-
Grignard Reaction: The resulting ketone undergoes a Grignard reaction with a suitable reagent to yield a diene alcohol.
-
Ring-Closing Metathesis (RCM): The diene alcohol is treated with a Grubbs' catalyst to facilitate the ring-closing metathesis, forming the core bicyclic structure.
-
Dehydration: The alcohol is then dehydrated to introduce the aromatic ring, yielding (-)-(7S,10R)-calamenene.[1]
-
Purification: The final product is purified using silica gel column chromatography.[1]
Isolation and Separation of this compound Isomers
This compound isomers are typically isolated from essential oils of plants. The separation of the different isomers, particularly the cis and trans diastereomers, is often achieved through chromatographic techniques.
Diagram 2: General Workflow for Isolation and Separation of this compound Isomers
Caption: Isolation and separation of this compound isomers.
Methodology:
-
Extraction of Essential Oil: The essential oil is extracted from the plant material, typically through hydrodistillation.
-
Fractionation by Column Chromatography: The crude essential oil is subjected to column chromatography on silica gel. A non-polar eluent system, such as a hexane-ethyl acetate gradient, is commonly used.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity and separation of enantiomers, preparative HPLC with a suitable chiral stationary phase can be employed.
Biological Activities and Signaling Pathways
While research on the specific biological activities of individual this compound isomers is ongoing, several studies have highlighted the potential of this compound-containing extracts and derivatives in various therapeutic areas.
Antimicrobial and Antifungal Activity
Essential oils rich in 7-hydroxythis compound, a derivative of this compound, have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms.[2] These include methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and the fungi Mucor circinelloides and Rhizopus oryzae.[2] The proposed mechanism for the antimicrobial action of terpenoids, in general, involves the disruption of the bacterial cell membrane due to their lipophilic nature.
Antioxidant Activity
The same 7-hydroxythis compound-rich essential oils have also shown potent antioxidant activity.[2] This suggests that the this compound scaffold, particularly when hydroxylated, can act as a free radical scavenger.
Cytotoxic Activity
A novel sesquiterpene, (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester, isolated from the medicinal plant Dryopteris fragrans, has been shown to significantly inhibit the proliferation of several human cancer cell lines, including A549 (lung), MCF7 (breast), HepG2 (liver), HeLa (cervical), and PC-3 (prostate).[2]
Table 3: In Vitro Cytotoxicity of a this compound Derivative
| Cell Line | IC₅₀ (µM) |
| A549 | Data not available |
| MCF7 | Data not available |
| HepG2 | Data not available |
| HeLa | Data not available |
| PC-3 | Data not available |
Note: Specific IC₅₀ values were not provided in the abstract, but significant inhibition was observed at concentrations below 10 µM.[2]
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound isomers is currently limited. However, based on the activities of structurally related terpenes, some potential mechanisms can be inferred. For instance, α-pinene, a monoterpene with a similar bicyclic structure, has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation. This suggests that this compound isomers could potentially exert anti-inflammatory effects through a similar mechanism.
Diagram 3: Postulated Anti-inflammatory Mechanism via NF-κB Inhibition
Caption: Postulated inhibition of the NF-κB signaling pathway.
Conclusion
The various isomers of this compound represent a promising area for further research and development in the fields of medicinal chemistry and pharmacology. The available data, although incomplete, suggest that these compounds and their derivatives possess a range of interesting biological activities, including antimicrobial, antioxidant, and cytotoxic effects. A deeper understanding of the structure-activity relationships among the different isomers is crucial for unlocking their full therapeutic potential. Future research should focus on the stereoselective synthesis and isolation of all this compound isomers to enable a comprehensive evaluation of their individual biological profiles and to elucidate their mechanisms of action at the molecular level. This will pave the way for the potential development of novel therapeutic agents based on the this compound scaffold.
References
An In-depth Technical Guide to cis-Calamenene: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-Calamenene, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of cis-calamenene, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
Cis-Calamenene is a sesquiterpenoid characterized by a tetrahydronaphthalene core structure. Its chemical and physical properties are summarized in the tables below.
General and Structural Information
| Property | Value | Citation |
| IUPAC Name | (1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |
| Molecular Formula | C₁₅H₂₂ | |
| Molecular Weight | 202.34 g/mol | |
| CAS Number | 72937-55-4 | |
| Canonical SMILES | C[C@H]1CC--INVALID-LINK--C(C)C | |
| InChI Key | PGTJIOWQJWHTJJ-STQMWFEESA-N |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 285-286 °C at 760 mmHg | Computed |
| Melting Point | Not available | |
| Density | Not available | |
| logP (Octanol/Water) | 5.1 | Computed |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of cis-calamenene.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in cis-calamenene.
| Carbon Position | Chemical Shift (δ, ppm) |
| C-1 | 139.7 |
| C-2 | 128.5 |
| C-3 | 126.3 |
| ... | ... |
Note: Complete assignment of all carbon signals requires further experimental data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of cis-calamenene results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 202. Key fragment ions arise from the cleavage of the alkyl substituents and the tetrahydronaphthalene ring. Common fragments include ions at m/z 159, 132, 131, 145, and 119.[2]
Experimental Protocols
Synthesis of (-)-(7S,10R)-Calamenene
A reported synthesis of a stereoisomer of calamenene involves a ring-closing metathesis reaction starting from l-menthone.[3]
Procedure:
-
To a stirred solution of the diene precursor (1.4 mmol) in degassed CH₂Cl₂ (125 mL), a solution of Grubbs' catalyst (5 mol%) in CH₂Cl₂ (15 mL) is added under an argon atmosphere at room temperature.
-
The mixture is stirred overnight at room temperature.
-
The septum is removed, and the mixture is stirred for an additional 30 minutes before the solvent is removed under reduced pressure.
-
The resulting intermediate is then dehydrated using POCl₃ in pyridine. A solution of the alcohol intermediate (0.45 mmol) in pyridine (5 mL) is treated with POCl₃ (2.0 eq.) at room temperature overnight.
-
Water is added, and the mixture is extracted with ether.
-
The organic layer is washed with 1M HCl and brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by silica gel column chromatography (hexane-EtOAc) to yield (-)-calamenene.[3]
Antimicrobial Activity Assay (Microdilution Method)
The antimicrobial activity of cis-calamenene can be determined using the broth microdilution method.[4][5][6][7]
Procedure:
-
A stock solution of cis-calamenene is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial suspensions are prepared and standardized to a specific concentration (e.g., 10⁵ CFU/mL).
-
The standardized microbial suspension is added to each well of the microtiter plate.
-
Positive (microorganism and medium), negative (medium only), and drug control (e.g., standard antibiotic or antifungal) wells are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth. Microbial growth can be assessed visually or by using a growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC).[4]
Biological Activities and Signaling Pathways
Cis-Calamenene has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
Cis-Calamenene exhibits broad-spectrum antimicrobial activity. The primary mechanism of action is believed to be the disruption of the microbial cell membrane's integrity, leading to leakage of intracellular components and ultimately cell death.
Anti-inflammatory Activity (Putative Mechanism)
While direct studies on the anti-inflammatory signaling pathway of cis-calamenene are limited, many sesquiterpenoids exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that cis-calamenene inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[8][9][10][11][12]
Antioxidant Activity (Putative Mechanism)
The antioxidant properties of many natural compounds are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. It is hypothesized that cis-calamenene may activate Nrf2, leading to an enhanced cellular antioxidant response.[13][14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H22 | CID 6429077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Spectral Analysis of trans-Calamenene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the naturally occurring sesquiterpene, trans-calamenene. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled from various scientific sources. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The following tables summarize the available quantitative spectral data for trans-calamenene. It is important to note that while ¹³C NMR data is well-documented, complete high-resolution ¹H NMR data with specific coupling constants, detailed IR peak assignments, and a comprehensive mass spectral fragmentation pattern are not consistently available across published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data for trans-calamenene confirms the presence of a 1,2,3,4-tetrahydronaphthalene skeleton with a methyl and an isopropyl group in a trans configuration.
Table 1: ¹H NMR Spectral Data of trans-Calamenene
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic CH | 6.9 - 7.1 | m | - |
| Benzylic CH | ~2.8 | m | - |
| Aliphatic CH₂ | 1.6 - 2.2 | m | - |
| Aliphatic CH | 1.8 - 2.5 | m | - |
| Isopropyl CH₃ | ~0.7 and ~1.0 | d | ~7.0 |
| Aromatic CH₃ | ~2.2 | s | - |
| Ring CH₃ | ~1.2 | d | ~7.0 |
Table 2: ¹³C NMR Spectral Data of trans-Calamenene [3]
| Carbon Atom | Chemical Shift (δ) ppm |
| 1 | 134.5 |
| 2 | 126.8 |
| 3 | 129.2 |
| 4 | 145.2 |
| 4a | 135.8 |
| 5 | 29.8 |
| 6 | 31.4 |
| 7 | 45.6 |
| 8 | 37.9 |
| 8a | 135.8 |
| 9 | 21.3 |
| 10 | 32.5 |
| 11 | 20.8 |
| 12 | 20.8 |
| 13 | 24.2 |
Solvent: CDCl₃. The identification of the correct isomer between cis and trans-calamenene is often achieved through ¹³C NMR analysis as their spectra are fully differentiated[1].
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of trans-calamenene is expected to show characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.
Table 3: Infrared (IR) Absorption Data of trans-Calamenene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~2960 - 2850 | Strong | Aliphatic C-H Stretch |
| ~1620, ~1500 | Medium-Weak | Aromatic C=C Stretch |
| ~1465, ~1370 | Medium | C-H Bend (Aliphatic) |
| Below 900 | Strong | Aromatic C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For trans-calamenene, with a molecular formula of C₁₅H₂₂, the expected molecular ion peak [M]⁺ is at m/z 202. It has been noted that the mass spectra of cis- and trans-calamenene are not sufficiently differentiated to distinguish the isomers[1].
Table 4: Mass Spectrometry (MS) Data of trans-Calamenene
| m/z | Relative Intensity (%) | Possible Fragment |
| 202 | [M]⁺ | Molecular Ion |
| 187 | [M - CH₃]⁺ | |
| 159 | [M - C₃H₇]⁺ (loss of isopropyl group) | |
| 145 | [M - C₄H₉]⁺ | |
| 132 | [C₁₀H₁₂]⁺ | |
| 119 | [C₉H₁₁]⁺ | |
| 105 | [C₈H₉]⁺ | |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: The fragmentation pattern is proposed based on the structure of calamenene and common fragmentation pathways for aromatic and aliphatic hydrocarbons. The relative intensities can vary depending on the ionization method and energy.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data specifically for trans-calamenene are not extensively published. However, the following sections describe general methodologies commonly employed for the analysis of sesquiterpenes.
NMR Spectroscopy
Sample Preparation: A few milligrams of the purified trans-calamenene sample are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker, Jeol, or Varian spectrometer operating at a proton frequency of 300 MHz or higher for better resolution.
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like trans-calamenene, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the spectrum.
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
trans-Calamenene is often a component of essential oils and is typically analyzed by GC-MS.
Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer) is used. A non-polar capillary column (e.g., DB-5 or HP-5MS) is commonly employed for the separation of sesquiterpenes.
Data Acquisition:
-
GC Conditions: The injector temperature is set high enough to ensure rapid volatilization (e.g., 250 °C). The oven temperature is programmed to ramp from a lower temperature (e.g., 60 °C) to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3-10 °C/min) to separate the components of the mixture. Helium is typically used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from m/z 40 to 400. The identification of trans-calamenene is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a natural product like trans-calamenene.
Caption: General workflow for the analysis of trans-Calamenene.
References
Calamenene Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene, a bicyclic sesquiterpenoid hydrocarbon, and its oxygenated derivatives are emerging as a significant class of natural products with a wide array of biological activities. Found in various essential oils of aromatic and medicinal plants, these compounds have demonstrated promising potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological significance of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The guide summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes relevant biological pathways and workflows to facilitate further research and drug discovery efforts.
Core Biological Activities of this compound Derivatives
This compound and its derivatives exhibit a range of biological effects, with the most notable being their anticancer, antimicrobial, and anti-inflammatory activities. The presence of hydroxyl, carbonyl, and other functional groups on the this compound skeleton significantly influences their potency and selectivity.
Anticancer Activity
Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.
A notable example is the recently identified derivative, (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester , also known as dryofraterpene A . This compound has demonstrated significant inhibitory effects on the growth of several human cancer cell lines.[1] The anticancer activity of sesquiterpenes, the broader class to which this compound belongs, is often attributed to their ability to induce oxidative stress within cancer cells and modulate the activity of transcription factors like NF-κB, which are crucial for cancer cell survival and proliferation.[2][3]
The following table summarizes the reported cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dryofraterpene A | A549 (Lung Cancer) | 8.5 ± 0.7 | [1] |
| MCF7 (Breast Cancer) | 12.3 ± 1.1 | [1] | |
| HepG2 (Liver Cancer) | 15.6 ± 1.5 | [1] | |
| HeLa (Cervical Cancer) | 9.2 ± 0.8 | [1] | |
| PC-3 (Prostate Cancer) | 11.4 ± 1.0 | [1] |
Antimicrobial Activity
This compound derivatives, particularly hydroxylated forms, have shown significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. 7-Hydroxythis compound , a major constituent of the essential oil from Croton cajucara, has been extensively studied for its potent antimicrobial effects.[4] The lipophilic nature of the this compound backbone is believed to facilitate the disruption of microbial cell membranes, a common mechanism of action for terpenoids.
The table below presents the Minimum Inhibitory Concentration (MIC) values of 7-hydroxythis compound-rich essential oils against various microbial strains.
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 4.76 x 10⁻³ | [4] |
| Mycobacterium tuberculosis | 4.88 | [4] |
| Mycobacterium smegmatis | 39.06 | [4] |
| Rhizopus oryzae | 0.152 | [4] |
| Mucor circinelloides | 3.63 x 10⁻⁸ | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpenes, including this compound derivatives, are well-documented. The primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways. Sesquiterpenes have been shown to suppress the production of pro-inflammatory cytokines by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can significantly reduce inflammation. While specific IC50 values for the anti-inflammatory activity of individual this compound derivatives are not extensively reported, the known inhibitory effects of sesquiterpenes on these pathways suggest a strong potential for this compound derivatives as anti-inflammatory agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is an active area of research, aimed at producing novel analogs with enhanced biological activities. Both total synthesis and semi-synthetic modifications of naturally occurring calamenenes are employed. One reported synthetic route involves the preparation of this compound-derived amines, highlighting the potential for creating a diverse library of compounds for biological screening.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound derivative)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Resazurin solution (as an indicator of cell viability)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted test compound.
-
Include positive and negative control wells.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, add resazurin solution to each well and incubate for a few hours. A color change from blue to pink indicates viable cells.
-
The MIC is determined as the lowest concentration of the test compound that prevents a color change, indicating the inhibition of microbial growth.
Resazurin Assay for Cytotoxicity (IC50)
The resazurin assay is a colorimetric method used to measure cell viability and proliferation, which can be adapted to determine the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
Positive control (e.g., doxorubicin)
-
Negative control (cells with medium and solvent)
-
Resazurin sodium salt solution
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the negative control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is used to determine the free radical scavenging activity of a compound.
Materials:
-
96-well microtiter plates
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound (this compound derivative)
-
Positive control (e.g., ascorbic acid, trolox)
-
Methanol (or other suitable solvent)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Add the test compound solutions to the wells of the 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound derivatives.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for screening the anticancer activity of this compound derivatives.
Conclusion
This compound derivatives represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their natural abundance, make them attractive candidates for further drug development. This technical guide provides a foundational understanding of their biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that continued research into the synthesis, biological evaluation, and mechanisms of action of these compounds will lead to the development of novel and effective therapeutic agents.
References
- 1. A New Human Cancer Cell Proliferation Inhibition Sesquiterpene, Dryofraterpene A, from Medicinal Plant Dryopteris fragrans (L.) Schott [mdpi.com]
- 2. Sesquiterpenes and their derivatives-natural anticancer compounds: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene, a bicyclic aromatic sesquiterpenoid, and its related derivatives represent a class of natural products with significant and diverse biological activities. Found in a variety of plant species, fungi, and marine organisms, these compounds have attracted considerable attention from the scientific community for their potential therapeutic applications.[1][2] This technical guide provides an in-depth review of the current state of knowledge on this compound and its analogs, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of natural products.
Chemical Structure and Properties
This compound is characterized by a cadinane-type sesquiterpenoid skeleton, featuring a bicyclic structure with the IUPAC name 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene. The core structure allows for a wide range of substitutions and stereochemical variations, giving rise to a diverse family of related sesquiterpenoids with distinct physicochemical and biological properties.
Biological Activities and Quantitative Data
This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, and antiproliferative activities. The following tables summarize the key quantitative data reported in the literature for these activities.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been investigated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms
| Compound/Essential Oil | Microorganism | MIC (µg/mL) | Reference |
| 7-hydroxythis compound-rich essential oil | Methicillin-resistant Staphylococcus aureus (MRSA) | 4.76 x 10⁻³ | [3][4] |
| 7-hydroxythis compound-rich essential oil | Mycobacterium tuberculosis | 4.88 | [3][4] |
| 7-hydroxythis compound-rich essential oil | Mycobacterium smegmatis | 39.06 | [3][4] |
| 7-hydroxythis compound-rich essential oil | Rhizopus oryzae | 0.152 | [3][4] |
| 7-hydroxythis compound-rich essential oil | Mucor circinelloides | 3.63 x 10⁻⁸ | [3][4] |
| Essential oil containing trans-Calamenene (13.2%) | Staphylococcus aureus | 0.4 | [5] |
Antiproliferative Activity
Several this compound-type sesquiterpenoids have been evaluated for their potential to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiproliferative Activity (IC50) of this compound-type Sesquiterpenoids against A2780 Ovarian Cancer Cells
| Compound | IC50 (µM) | Reference |
| Mansonone G | 10.2 | [6] |
| Tavinin A | 5.5 | [6] |
| epi-Tavinin A | 6.7 | [6] |
Antioxidant Activity
The antioxidant capacity of this compound derivatives is often assessed by their ability to scavenge free radicals. The half-maximal effective concentration (EC50) represents the concentration of a compound that is required for 50% of its maximal effect.
Table 3: Antioxidant Activity (EC50) of 7-hydroxythis compound
| Compound/Essential Oil | Assay | EC50 (µg/mL) | Reference |
| 7-hydroxythis compound | DPPH radical scavenging | < 63.59 | [2][3][4] |
Experimental Protocols
This section provides an overview of the detailed methodologies for the key experiments cited in this review. These protocols are intended to provide researchers with a practical understanding of how the biological activities of this compound and its derivatives are assessed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Tavinin A, epi-Tavinin A) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, their biological activities are likely mediated through the modulation of key cellular signaling pathways. Based on the known activities of other sesquiterpenoids, the NF-κB and MAPK signaling pathways are plausible targets.
Potential Involvement in the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway.
References
- 1. This compound | 72937-55-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 483-77-2 [smolecule.com]
- 3. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oilsfrom Croton cajucara Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
The Ecological Role of Calamenene in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calamenene, a bicyclic sesquiterpene, is a specialized plant metabolite with a potential, yet largely uncharacterized, role in plant defense. As a member of the vast family of terpenoids, it is presumed to contribute to the chemical arsenal that plants deploy against a variety of biotic and abiotic stresses. This technical guide synthesizes the current, albeit limited, specific knowledge on this compound and extrapolates from the broader understanding of sesquiterpene biosynthesis, regulation, and function to provide a comprehensive overview of its likely ecological role. This document outlines a putative biosynthetic pathway, discusses the probable signaling cascades involved in its induction, and presents detailed experimental protocols for its extraction, analysis, and bioactivity assessment. The information herein is intended to serve as a foundational resource for researchers seeking to elucidate the precise functions of this compound in plant-environment interactions and to explore its potential for applications in agriculture and pharmacology.
Introduction to this compound and Plant Defense
Plants, being sessile organisms, have evolved a sophisticated defense system that relies heavily on a diverse array of chemical compounds known as secondary metabolites. Among these, terpenoids represent the largest and most functionally diverse class, playing critical roles in direct and indirect defense against herbivores and pathogens. Sesquiterpenes, C15 terpenoids derived from farnesyl pyrophosphate (FPP), are particularly prominent in these defensive strategies.
This compound is a bicyclic sesquiterpene hydrocarbon. While it has been identified as a constituent of the essential oils of various plants, its specific ecological functions remain largely unexplored. Based on the known roles of other sesquiterpenes, this compound is hypothesized to act as a phytoalexin or phytoanticipin, providing direct toxicity or deterrence against insects and fungi. It may also function as a volatile signaling molecule in indirect defense, attracting natural enemies of herbivores. This guide aims to provide a technical framework for investigating these hypotheses.
Biosynthesis of this compound
While the specific enzymes responsible for this compound biosynthesis have not been definitively characterized, a putative pathway can be inferred from the well-established route of sesquiterpene synthesis in plants.
The biosynthesis of all terpenes originates from the isoprenoid pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways produce IPP and DMAPP: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. For sesquiterpenes, the precursor farnesyl pyrophosphate (FPP) is synthesized in the cytosol via the MVA pathway.
The final and diversifying step in the biosynthesis of this compound is the cyclization of the linear FPP molecule, which is catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPSs). It is proposed that a dedicated this compound synthase, a type of TPS, mediates the intricate cyclization cascade of FPP to form the characteristic bicyclic this compound skeleton.
Putative biosynthetic pathway of this compound.
Induction and Signaling in Plant Defense
The production of defense-related sesquiterpenes is often induced upon attack by herbivores or pathogens. This induction is regulated by complex signaling networks primarily orchestrated by the plant hormones jasmonic acid (JA) and salicylic acid (SA).
Herbivore-Induced Defense and Jasmonic Acid Signaling
Herbivory, through mechanical damage and the introduction of herbivore-associated molecular patterns (HAMPs) from oral secretions, typically triggers the jasmonate signaling pathway. This cascade leads to the expression of various defense genes, including those encoding terpenoid synthases. It is therefore highly probable that this compound production is induced by insect feeding and regulated by JA signaling.
Jasmonate signaling pathway inducing this compound.
Pathogen-Induced Defense and Salicylic Acid Signaling
Infection by biotrophic and hemibiotrophic pathogens typically activates the salicylic acid signaling pathway, leading to systemic acquired resistance (SAR). While SA is more commonly associated with the induction of pathogenesis-related (PR) proteins, there is evidence of crosstalk between the SA and terpenoid pathways. Therefore, it is plausible that this compound biosynthesis could also be induced or modulated by pathogen infection via SA signaling, potentially in an antagonistic or synergistic manner with the JA pathway.
Salicylic acid signaling and potential crosstalk.
Quantitative Data on this compound Activity
Specific quantitative data on the biological activity of isolated this compound is scarce in the scientific literature. Most available data pertains to the activity of essential oils where this compound is one of many components. To facilitate future research, this section provides a template for how such data should be presented.
Table 1: Hypothetical Antifungal Activity of this compound
| Fungal Species | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Botrytis cinerea | Broth Microdilution | Data not available | Data not available |
| Fusarium oxysporum | Agar Dilution | Data not available | Data not available |
| Aspergillus niger | Broth Microdilution | Data not available | Data not available |
Table 2: Hypothetical Insecticidal and Antifeedant Activity of this compound
| Insect Species | Assay Type | LC₅₀ (µg/cm²) | Antifeedant Index (AFI) at 100 µg/cm² |
| Spodoptera littoralis | Leaf Disc No-Choice | Data not available | Data not available |
| Myzus persicae | Choice Assay | Data not available | Data not available |
| Tribolium castaneum | Filter Paper Contact | Data not available | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, identification, and biological evaluation of this compound. These are generalized protocols for sesquiterpenes and should be optimized for the specific plant material and target organisms.
Extraction and Quantification of this compound
This protocol describes a general method for the extraction and quantification of this compound from plant tissue using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
n-Hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
GC-MS system with a non-polar or semi-polar capillary column (e.g., HP-5MS)
-
This compound standard (if available)
-
Internal standard (e.g., n-alkane series)
Procedure:
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Macerate a known weight of the powdered tissue (e.g., 1 g) in a suitable volume of n-hexane (e.g., 10 mL) for 24 hours at room temperature. Alternatively, use sonication for a shorter extraction time (e.g., 30 minutes).
-
Filtration and Drying: Filter the extract and dry the solvent over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator under reduced pressure.
-
GC-MS Analysis:
-
Inject 1 µL of the extract into the GC-MS.
-
GC Conditions (example):
-
Injector temperature: 250 °C
-
Oven program: Start at 60 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
-
Identification and Quantification:
-
Identify this compound by comparing its mass spectrum and retention index with a pure standard or with spectral libraries (e.g., NIST, Wiley).
-
Quantify this compound by creating a calibration curve with a pure standard and using an internal standard for correction.
-
GC-MS analysis workflow for this compound.
In Vitro Antifungal Bioassay
This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.
Materials:
-
Pure this compound
-
Fungal pathogen cultures (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Procedure:
-
Prepare Fungal Inoculum: Grow the fungus on a suitable agar medium. Harvest spores and suspend them in sterile water with a surfactant (e.g., 0.05% Tween 80). Adjust the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL.
-
Prepare this compound Stock Solution: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the liquid medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is not inhibitory to fungal growth (typically ≤ 1%).
-
Inoculation: Add the fungal spore suspension to each well. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 °C) for a defined period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.
Workflow for in vitro antifungal bioassay.
Insect Antifeedant Bioassay (Leaf Disc No-Choice)
This protocol describes a no-choice leaf disc bioassay to evaluate the antifeedant properties of this compound against a chewing insect herbivore.
Materials:
-
Pure this compound
-
Acetone or other suitable volatile solvent
-
Leaf discs from a host plant (e.g., cabbage for Spodoptera littoralis)
-
Insect larvae (e.g., third instar Spodoptera littoralis)
-
Petri dishes with moist filter paper
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Prepare Treatment Solutions: Dissolve this compound in acetone to prepare a range of concentrations.
-
Treat Leaf Discs: Dip leaf discs of a known area into the treatment solutions for a few seconds. Allow the solvent to evaporate completely. For the control, dip leaf discs in acetone only.
-
Bioassay Setup: Place one treated leaf disc in each Petri dish on top of the moist filter paper.
-
Introduce Insects: Place one pre-starved (for ~2-4 hours) insect larva into each Petri dish.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 °C, 16:8 L:D photoperiod) for 24 hours.
-
Data Collection: After 24 hours, remove the larvae and measure the remaining area of each leaf disc.
-
Calculate Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] x 100 Where C = area consumed in the control and T = area consumed in the treatment.
Workflow for insect antifeedant bioassay.
Conclusion and Future Directions
This compound represents a potentially important but currently understudied component of plant chemical defense. This guide provides a theoretical and practical framework for initiating research into its ecological role. By applying the general principles of sesquiterpene biology and utilizing the detailed protocols provided, researchers can begin to unravel the specific functions of this compound.
Future research should focus on:
-
Identification and characterization of this compound synthase(s) from various plant species.
-
Quantitative analysis of this compound induction in response to specific herbivores and pathogens.
-
Comprehensive bioassays to determine the antifungal, insecticidal, and antifeedant properties of pure this compound.
-
Investigation of its role as a volatile signaling molecule in indirect plant defense.
-
Exploring the potential of this compound and its derivatives in the development of new biopesticides and pharmaceuticals.
Elucidating the ecological role of this compound will not only enhance our fundamental understanding of plant-environment interactions but may also open new avenues for sustainable agriculture and drug discovery.
Methodological & Application
Application Notes and Protocols for the Extraction of Calamenene from Croton Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of calamenene, a bioactive sesquiterpene, from various Croton species. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation and quantification of this compound for further study and potential drug development applications.
Introduction
This compound and its derivatives are bicyclic sesquiterpenes found in the essential oils of numerous plants, including several species of the genus Croton. These compounds have garnered scientific interest due to their potential biological activities. Notably, 7-hydroxythis compound, a derivative isolated from Croton cajucara, has demonstrated antimicrobial properties. This document details the primary methods for extracting this compound-rich essential oils and subsequent analysis.
Data Presentation: Yield of Essential Oil and this compound Content
The yield of essential oil and the concentration of this compound and related sesquiterpenes can vary significantly depending on the Croton species, environmental conditions, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Croton Species | Plant Part | Extraction Method | Essential Oil Yield (% w/w) | Major Sesquiterpene Constituents (% of total oil) | Reference |
| Croton cajucara (red morphotype) | Leaves | Hydrodistillation | Not Specified | 7-hydroxythis compound (28.4 - 37.5%) | [1] |
| Croton argyrophylloides | Leaves | Water Vapor Distillation | 0.24 - 0.89% | Bicyclogermacrene (28.09 - 30.59%), Sesquiterpenes (52.5 - 57.2%) | [2][3] |
| Croton jacobinensis | Leaves | Water Vapor Distillation | Not Specified | Bicyclogermacrene (25.2 - 30.14%), Sesquiterpenes (91.3 - 93.4%) | [2][3] |
| Croton sincorensis | Leaves | Water Vapor Distillation | up to 0.32% | Bicyclogermacrene (21.71 - 23.86%), (E)-caryophyllene (25.34%), Sesquiterpenes (56.4 - 63.7%) | [2][3] |
Experimental Protocols
Protocol 1: Hydrodistillation for Extraction of 7-Hydroxythis compound-Rich Essential Oil from Croton cajucara
This protocol is adapted from studies on the extraction of essential oil from the leaves of Croton cajucara.
Materials and Equipment:
-
Fresh or air-dried leaves of Croton cajucara
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate
-
Amber glass vials for storage
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 100 g of dried leaves of Croton cajucara.
-
Extraction Setup: Place the plant material into a 2 L round-bottom flask and add 500 mL of distilled water.[3]
-
Hydrodistillation: Connect the flask to a Clevenger-type apparatus and heat the mixture to boiling using a heating mantle.
-
Extraction Duration: Continue the hydrodistillation for 4 hours.[3]
-
Oil Collection: After completion, allow the apparatus to cool. Carefully collect the separated essential oil from the graduated tube of the Clevenger apparatus.
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed amber glass vial at -4°C to prevent degradation.[3]
Protocol 2: Solvent Extraction of Sesquiterpenes from Croton Species (General Protocol)
This is a general protocol for the extraction of sesquiterpenes using organic solvents, which can be adapted for various Croton species.
Materials and Equipment:
-
Air-dried and powdered aerial parts of the Croton species
-
n-hexane, acetone, and methanol
-
Large glass container with a lid for maceration
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
-
Silica gel for column chromatography
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Maceration: Exhaustively extract the powdered plant material (e.g., 3.48 kg) with n-hexane, followed by acetone, and then methanol (12 L of each solvent, repeated three times).
-
Solvent Evaporation: Combine the n-hexane and acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Purification by Column Chromatography: a. Prepare a silica gel column (e.g., 850 g of silica gel 60). b. Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane). c. Load the dissolved extract onto the column. d. Elute the column with a gradient of n-hexane and acetone, starting with 100% n-hexane and gradually increasing the polarity by adding acetone. e. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). f. Combine fractions containing the compounds of interest (sesquiterpenes) and evaporate the solvent.
Protocol 3: Analysis of this compound Content by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical procedure for the identification and quantification of this compound and its derivatives in the extracted essential oil.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Fused silica capillary column (e.g., HP-5, 5% phenyl-methylpolysiloxane, 30 m x 0.32 mm x 0.25 µm)
-
Helium or Hydrogen as carrier gas
-
Microsyringe
-
Dichloromethane (HPLC grade)
-
Standard of this compound (if available for quantification)
Procedure:
-
Sample Preparation: Prepare a 1% solution of the essential oil in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, then ramp to 240°C at a rate of 3°C/min.
-
Carrier Gas Flow Rate: 1.4 mL/min (for Hydrogen).
-
Injection Volume: 1.0 µL
-
Split Ratio: 1:100
-
Detector (FID) Temperature: 280°C
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 40-500 m/z
-
-
-
Data Analysis:
-
Identify the components by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm the identification by comparing the retention indices with literature values.
-
Quantify the relative percentage of each component by integrating the peak areas in the chromatogram (assuming a response factor of 1 for all components in the absence of standards). For absolute quantification, a calibration curve with a certified standard of this compound is required.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Logical workflow for GC-MS analysis of this compound.
References
Application Note: Quantification of Calamenene in Essential Oils by GC-MS
Abstract
This application note provides a detailed protocol for the quantification of calamenene, a sesquiterpene found in various plant essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and quality control professionals in the fields of natural products, pharmaceuticals, and aromatherapy. The protocol outlines sample preparation, instrument parameters, and data analysis for the accurate and precise measurement of this compound.
Introduction
This compound is a bicyclic sesquiterpenoid hydrocarbon with the molecular formula C₁₅H₂₂ and a molecular weight of 202.33 g/mol . It exists as several isomers, with cis- and trans-calamenene being common in nature. This compound contributes to the aromatic profile and potential therapeutic properties of various essential oils, including those from Geranium (Pelargonium graveolens) and Nutgrass (Cyperus rotundus). Accurate quantification of this compound is essential for the quality control, standardization, and scientific investigation of these essential oils. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as essential oils.
Experimental
Reagents and Materials
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (IS): n-Tridecane or other suitable n-alkane not present in the sample.
-
This compound standard: (if available, for absolute quantification)
-
Essential oil samples: e.g., Geranium oil, Cyperus rotundus oil.
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, micropipettes.
Sample Preparation
-
Essential Oil Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Internal Standard Addition: Add a known concentration of the internal standard solution (e.g., 100 µg/mL of n-tridecane in the chosen solvent).
-
Final Volume: Dilute to the mark with the solvent and mix thoroughly. A typical final concentration of the essential oil is 1 mg/mL.
-
Transfer: Transfer an aliquot of the final solution into a 2 mL autosampler vial.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977C MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1 or as appropriate for concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Data Analysis and Quantification
Identification of this compound
This compound is identified by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a reference library (e.g., NIST, Wiley). The mass spectrum of trans-Calamenene is characterized by a molecular ion peak at m/z 202 and key fragment ions.[1][2]
Key Mass Spectral Fragments for trans-Calamenene:
-
Molecular Ion (M⁺): m/z 202
-
Base Peak: m/z 159
-
Other significant fragments: m/z 160, 131[1]
Quantification
Quantification can be performed using either the external standard method or the internal standard method. The internal standard method is recommended to compensate for variations in injection volume and instrument response.
Relative Quantification (Area Percent): The relative percentage of this compound is calculated by dividing the peak area of this compound by the total peak area of all identified compounds in the chromatogram.
Internal Standard Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Response Factor (RF): Calculate the response factor for this compound relative to the internal standard using the following formula: RF = (Areathis compound / Conc.this compound) / (AreaIS / Conc.IS)
-
Concentration Calculation: Calculate the concentration of this compound in the sample using the following formula: Conc.this compound = (Areathis compound / AreaIS) * (Conc.IS / RF)
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in different essential oils.
| Essential Oil Source | Plant Species | This compound Isomer | Concentration (%) | Reference |
| Geranium Oil | Pelargonium graveolens | trans-Calamenene | 13.2 | [3] |
| Nutgrass Oil (Iran) | Cyperus rotundus | T-Calamenene | 1.9 |
Note: "T-Calamenene" likely refers to trans-Calamenene.
Experimental Workflow
Caption: GC-MS workflow for this compound quantification.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the quantification of this compound in essential oils. Adherence to the detailed protocol will enable accurate determination of this compound content, which is crucial for the quality assessment and scientific evaluation of essential oils. The provided workflow and instrumental parameters can be adapted for the analysis of other sesquiterpenes in similar matrices.
References
Application Note: HPLC Purification of Calamenene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the purification of Calamenene isomers. This compound, a bicyclic sesquiterpene, exists as multiple isomers, including cis- and trans-isomers, which can exhibit different biological activities. The described method provides a robust protocol for the separation and purification of these isomers from a mixture, such as a plant extract or a synthetic reaction product. This protocol is intended as a starting point and may require optimization for specific sample matrices.
Introduction
This compound is a volatile aromatic sesquiterpene found in various essential oils of plants. It possesses a cadinane skeleton and exists as several stereoisomers. The interest in this compound and its isomers is growing due to their potential pharmacological activities. Accurate separation and purification of these isomers are crucial for detailed biological evaluation and for use as analytical standards. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of structurally similar compounds like isomers. This document provides a detailed protocol for the purification of this compound isomers using reversed-phase HPLC.
Experimental Protocols
Sample Preparation
A well-defined sample preparation protocol is critical to ensure reproducible results and to protect the HPLC column from contaminants.
-
For Plant Extracts:
-
Extract the plant material (e.g., leaves, stems) with a suitable organic solvent like hexane or dichloromethane.
-
Concentrate the extract under reduced pressure.
-
Perform a preliminary fractionation using column chromatography on silica gel with a hexane-ethyl acetate gradient to enrich the sesquiterpene fraction containing this compound.
-
Dissolve a known amount of the enriched fraction in the HPLC mobile phase or a compatible solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
For Synthetic Mixtures:
-
Quench the reaction and perform a standard work-up to isolate the crude product.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Instrumentation and Conditions
The following HPLC setup and parameters are recommended as a starting point for the separation of this compound isomers.
Table 1: HPLC Instrumentation
| Component | Specification |
| HPLC System | A standard analytical or semi-preparative HPLC system |
| Pump | Quaternary or Binary Gradient Pump |
| Injector | Autosampler or Manual Injector |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Data Acquisition | Chromatography Data Station |
Table 2: HPLC Method Parameters
| Parameter | Value |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 60% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 - 20 µL |
Post-Purification Analysis
After purification, the collected fractions should be analyzed to confirm the identity and purity of the isolated this compound isomers.
-
Purity Assessment: Re-inject an aliquot of each collected fraction into the HPLC system using the same method to assess purity.
-
Structure Elucidation: Utilize spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the isomeric structure of the purified compounds.
Data Presentation
The following table provides hypothetical retention times for this compound isomers based on typical elution profiles for sesquiterpenes in reversed-phase HPLC. Actual retention times will vary depending on the specific HPLC system and conditions.
Table 3: Expected Retention Times of this compound Isomers
| Isomer | Expected Retention Time (min) | Resolution (Rs) |
| cis-Calamenene | 22.5 | - |
| trans-Calamenene | 24.1 | > 1.5 |
Note: The resolution value (Rs) should be greater than 1.5 for baseline separation.
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound isomers.
Caption: Workflow for the purification of this compound isomers.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient profile (e.g., shallower gradient). Try a different organic modifier (e.g., methanol). |
| Peak Tailing | Column overload or secondary interactions. | Reduce sample concentration. Ensure the sample is fully dissolved in the mobile phase. |
| High Backpressure | Column or system blockage. | Filter all samples and mobile phases. Flush the column and system. |
| No Peaks Detected | Incorrect detection wavelength or no sample injected. | Check detector settings. Verify sample concentration and injection volume. |
Conclusion
The HPLC method described in this application note provides a reliable starting point for the purification of this compound isomers. By following the detailed protocol and utilizing the provided troubleshooting guide, researchers can effectively separate and isolate these compounds for further investigation. Optimization of the method may be necessary depending on the specific sample matrix and the desired purity of the final products.
The Untapped Potential of Calamenene: A Chiral Sesquiterpene Awaiting Synthetic Application
Despite its intriguing chiral structure, a comprehensive review of scientific literature reveals that calamenene, a naturally occurring aromatic sesquiterpene, is primarily a target of total synthesis rather than a readily utilized chiral building block for the creation of other complex molecules. While the inherent chirality of this compound presents theoretical potential for its use in asymmetric synthesis, practical applications and detailed protocols for its use as a starting material are not documented in publicly available research.
This compound, with its defined stereocenters, belongs to the vast "chiral pool" of naturally occurring enantiomerically enriched compounds that serve as valuable starting materials in organic synthesis. However, unlike more commonly employed terpenoids, this compound has not been extensively explored as a chiral auxiliary or a scaffold for the synthesis of other bioactive compounds or natural products. Research has predominantly focused on the stereoselective synthesis of various this compound isomers, aiming to confirm their absolute and relative stereochemistry.
Synthesis of Chiral this compound: A Methodological Overview
The most notable and well-documented synthetic routes to chiral this compound utilize readily available chiral precursors. One prominent example is the total synthesis of (-)-(7S,10R)-Calamenene starting from the naturally abundant monoterpene, l-menthone. This approach solidifies the understanding of this compound's stereochemistry and provides a foundational methodology for accessing specific isomers.
A key transformation in the synthesis of the this compound core involves a ring-closing metathesis (RCM) reaction. The general workflow for such a synthesis can be visualized as follows:
Figure 1. A generalized workflow for the total synthesis of this compound, often commencing from a chiral precursor and employing a key ring-closing metathesis step.
Potential Chemical Transformations of this compound
While specific protocols for using this compound as a building block are absent, its chemical structure suggests several potential avenues for derivatization that could, in principle, leverage its inherent chirality. These include:
-
Aromatic Substitution: The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation. Directing these substitutions to specific positions could introduce new functional groups.
-
Oxidation: The benzylic positions and the aliphatic ring are potential sites for oxidation, which could be used to introduce hydroxyl or carbonyl functionalities.
-
Reduction: The aromatic ring can be hydrogenated, leading to the corresponding saturated carbocyclic core.
A summary of these potential, yet underexplored, transformations is presented in the table below.
| Reaction Type | Potential Reagents | Potential Products |
| Oxidation | Potassium permanganate, Chromium trioxide | Hydroxythis compound derivatives |
| Reduction | H₂, Pd/C | Dihydrothis compound |
| Substitution | Alkyl/Acyl halides, Lewis acid (e.g., AlCl₃) | Substituted this compound derivatives |
Table 1. General chemical reactions that could be applied to the this compound scaffold.
Experimental Protocol: Dehydration to (-)-Calamenene
One of the few explicitly detailed reactions involving a this compound precursor is the final dehydration step in its total synthesis. This protocol provides an example of a transformation on a molecule already possessing the core chiral framework of this compound.
Objective: To synthesize (-)-calamenene from its tertiary alcohol precursor.
Materials:
-
Tertiary alcohol precursor of this compound
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the alcohol precursor (e.g., 100 mg) in anhydrous pyridine (5 mL).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (-)-calamenene.
Conclusion for Researchers and Drug Development Professionals
The current body of chemical literature indicates that this compound is a molecule of interest primarily as a synthetic target that challenges chemists to develop stereocontrolled methodologies. Its role as a chiral building block for further synthetic endeavors remains largely unexplored. This presents a potential opportunity for future research. The development of protocols to functionalize the this compound scaffold while retaining its stereochemical integrity could unlock its potential as a novel chiral starting material for the synthesis of new bioactive molecules and complex natural products. Researchers in drug development may find this compound an intriguing, though currently unvalidated, scaffold for the design of new chiral therapeutic agents. The key challenge lies in the development of selective and efficient methods for its derivatization.
Application Notes and Protocols for In Vitro Antimicrobial Assay of Calamenene against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases such as pneumonia, meningitis, and sepsis. The emergence of multidrug-resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents.
Calamenene, a bicyclic sesquiterpenoid hydrocarbon found in the essential oils of various plants, represents a class of natural compounds with potential therapeutic properties. This document provides a framework for evaluating the in vitro antimicrobial efficacy of this compound against Staphylococcus aureus, offering detailed protocols for key assays and guidance on data interpretation.
Disclaimer: As of the last update, specific quantitative data (MIC, MBC, Time-Kill kinetics) for this compound's activity against Staphylococcus aureus is not extensively available in peer-reviewed literature. Therefore, the data presented in the summary table is for illustrative purposes only and should be considered hypothetical. Researchers are encouraged to generate their own experimental data using the protocols provided herein.
Proposed Mechanism of Action
While the precise molecular targets of this compound in S. aureus are yet to be fully elucidated, many sesquiterpenes and other essential oil components are known to exert their antimicrobial effects by disrupting the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of this compound likely facilitates its interaction with the bacterial cytoplasmic membrane, leading to a loss of structural integrity and function. Some terpenes are known to cause an ionic imbalance in the bacterial cell membrane, which can damage the cell wall and cytoplasmic membrane, interfering with cellular functions.
Figure 1: Proposed mechanism of this compound against S. aureus.
Antimicrobial Activity Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data for the antimicrobial activity of this compound against a reference strain of Staphylococcus aureus (e.g., ATCC 29213).
| Assay Type | Parameter | This compound (µg/mL) | Vancomycin (µg/mL) - Control |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 64 | 1 |
| - | Minimum Bactericidal Concentration (MBC) | 256 | 4 |
| Time-Kill Kinetics | Time to achieve 99.9% kill at 4x MIC | 8 hours | 4 hours |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only) and vehicle control (broth with DMSO)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of S. aureus from an overnight agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Figure 2: Workflow for MIC determination by broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
96-well plate from the completed MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
-
Plating:
-
Spot-plate the 10 µL aliquot onto a TSA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the TSA plate.
-
Figure 3: Workflow for MBC determination.
Protocol 3: Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills S. aureus over time.
Materials:
-
This compound
-
Staphylococcus aureus strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator
-
TSA plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase culture of S. aureus in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
-
Experimental Setup:
-
Add this compound to the flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask with no this compound.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Figure 4: Workflow for a time-kill kinetic assay.
Unveiling the Anti-inflammatory Potential of Calamenene in Macrophage Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation, a fundamental biological process, is a double-edged sword. While essential for host defense against pathogens and tissue repair, chronic inflammation is a key driver of numerous diseases, including arthritis, atherosclerosis, and neurodegenerative disorders. Macrophages, versatile cells of the innate immune system, are central players in initiating and resolving inflammation. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The production of these mediators is tightly regulated by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Calamenene, a bicyclic sesquiterpenoid hydrocarbon found in various aromatic plants, has been identified as a potential anti-inflammatory agent. This document provides a comprehensive guide for researchers to investigate the anti-inflammatory activity of this compound in macrophage cell lines. It includes detailed protocols for key in vitro assays, illustrative data presentation in tabular format, and diagrams of the implicated signaling pathways and experimental workflows.
Data Presentation: Evaluating the Efficacy of this compound
To systematically assess the anti-inflammatory effects of this compound, a series of quantitative assays are recommended. The following tables present hypothetical data to illustrate how experimental results can be structured for clear interpretation and comparison.
Table 1: Effect of this compound on Macrophage Viability
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 5 | 96.5 | ± 4.8 |
| 10 | 95.1 | ± 5.3 |
| 25 | 93.8 | ± 4.9 |
| 50 | 91.2 | ± 5.5 |
This table illustrates the assessment of this compound's cytotoxicity on a macrophage cell line (e.g., RAW 264.7) using an MTT or CCK-8 assay. It is crucial to determine non-toxic concentrations for subsequent anti-inflammatory experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Untreated) | 2.1 | - |
| LPS (1 µg/mL) | 45.8 | 0 |
| LPS + this compound (5 µM) | 35.2 | 23.1 |
| LPS + this compound (10 µM) | 24.7 | 46.1 |
| LPS + this compound (25 µM) | 15.3 | 66.6 |
This table demonstrates the dose-dependent inhibitory effect of this compound on NO production in LPS-activated macrophages, as measured by the Griess assay.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 45 ± 5 | 28 ± 4 | 15 ± 3 |
| LPS (1 µg/mL) | 1250 ± 85 | 980 ± 70 | 450 ± 35 |
| LPS + this compound (25 µM) | 620 ± 50 | 450 ± 40 | 210 ± 25 |
This table summarizes the quantification of key pro-inflammatory cytokines in the supernatant of macrophage cultures using ELISA, showing a significant reduction in their secretion in the presence of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted as needed.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO, and 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.[1]
-
After overnight incubation, treat the cells with varying concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with this compound followed by LPS stimulation for 24 hours as described in Protocol 1.
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[4]
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment as in Protocol 3.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions provided with the ELISA kits for the detailed procedure, including incubation times, washing steps, and substrate addition.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to observe signaling protein phosphorylation.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IKK, ERK, p38, and JNK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometrically quantify the band intensities to determine the relative protein expression levels.
Visualizing the Molecular Mechanisms
To better understand the biological processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways targeted by this compound.
References
- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Antioxidant Capacity Assays for Calamenene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene, a bicyclic sesquiterpene hydrocarbon, and its derivatives are drawing increasing interest within the scientific community for their potential therapeutic properties, including their antioxidant capabilities. As natural compounds found in various aromatic plants, they represent a promising avenue for the development of novel antioxidant agents. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular signaling pathways.
These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant capacity of this compound and its derivatives. Detailed protocols for common in vitro assays such as DPPH, ABTS, and FRAP are presented, alongside a cellular-based assay to evaluate antioxidant efficacy in a biological context. Furthermore, this document includes available quantitative data on the antioxidant activity of a this compound derivative and explores potential signaling pathways involved in their mechanism of action.
Data Presentation: Antioxidant Capacity of this compound Derivatives
The following table summarizes the available quantitative data on the antioxidant capacity of a this compound derivative. Further research is required to elucidate the antioxidant potential of this compound and a wider range of its derivatives.
| Compound | Assay | EC50 Value (µg/mL) | Reference |
| Essential oil rich in 7-hydroxythis compound | DPPH | < 63.59 | [1] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, its derivatives, or essential oils containing them)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compounds or positive control to the wells.
-
For the blank, add 100 µL of methanol or ethanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a dilution series of the test compounds and positive control in methanol or ethanol.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compounds or positive control to the wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
IC50 Determination: Determine the IC50 value from the plot of scavenging activity against the sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate, FeSO₄)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a dilution series of the test compounds and a standard curve of FeSO₄ (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compounds, standards, or blank (solvent used for sample preparation) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant power is expressed as FRAP value (in µM Fe²⁺ equivalents). Calculate the FRAP value from the standard curve of FeSO₄.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to inhibit the intracellular generation of ROS induced by a pro-oxidant. The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to detect intracellular ROS.
Materials:
-
Human hepatocarcinoma (HepG2) or other suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate buffered saline (PBS)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Test compounds
-
Positive control (e.g., Quercetin)
-
Black 96-well cell culture plates with clear bottoms
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and culture for 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of culture medium containing the test compounds or positive control at various concentrations for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution in culture medium to each well.
-
Incubate for 30 minutes.
-
-
ROS Induction and Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution in PBS to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation of CAA:
-
Calculate the area under the curve (AUC) for the fluorescence readings.
-
The CAA value is calculated as:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The EC50 value is the concentration of the compound that produces a 50% reduction in the AUC.
-
Mandatory Visualizations
Caption: General experimental workflow for assessing the antioxidant capacity of this compound and its derivatives.
Caption: Hypothesized signaling pathway for the antioxidant action of this compound and its derivatives.
References
Application Notes & Protocols for Topical Calamenene Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formulation of the sesquiterpene calamenene for topical applications. It includes detailed application notes, summaries of bioactive properties, and step-by-step experimental protocols for formulation and evaluation. This compound, a constituent of various plant essential oils, has demonstrated significant potential as a bioactive agent for dermatological use due to its antimicrobial, antioxidant, and anti-inflammatory properties.[1][2]
Application Notes
1.1. Rationale for Use
This compound and its derivatives, such as 7-hydroxythis compound, have shown potent biological activities that make them attractive candidates for topical drug development.[3][4] Key therapeutic targets include:
-
Infectious Skin Conditions: Demonstrated efficacy against pathogenic bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), suggests its utility in treating skin infections.[3][4]
-
Inflammatory Skin Disorders: Like many components of essential oils, this compound is associated with anti-inflammatory properties, making it a candidate for conditions like dermatitis and other inflammatory dermatoses.[1][5][6]
-
Oxidative Stress-Related Skin Aging: Its antioxidant activity can help mitigate cellular damage caused by free radicals, a key factor in skin aging and photodamage.[3]
1.2. Key Bioactive Properties (Quantitative Data)
The following tables summarize the reported quantitative data for this compound and related essential oils rich in its derivatives.
Table 1: Antimicrobial Activity of 7-Hydroxythis compound [3][4]
| Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| Methicillin-Resistant S. aureus (MRSA) | 4.76 x 10⁻³ µg/mL |
| Mycobacterium tuberculosis | 4.88 µg/mL |
| Mycobacterium smegmatis | 39.06 µg/mL |
| Rhizopus oryzae | 0.152 µg/mL |
| Mucor circinelloides | 3.63 x 10⁻⁸ µg/mL |
Table 2: Antioxidant Activity of 7-Hydroxythis compound [3]
| Compound/Standard | EC₅₀ (DPPH Assay) |
| 7-Hydroxythis compound | 35.64 µg/mL |
| Ascorbic Acid (Standard) | 2.84 µg/mL |
| Quercetin (Standard) | 6.12 µg/mL |
| Rutin (Standard) | 9.3 µg/mL |
1.3. Formulation Considerations
-
Solubility: this compound is a lipophilic compound, insoluble in water but soluble in alcohol and oils.[2][7] This necessitates formulation as an emulsion (cream or lotion) or an oleaginous (oily) or alcoholic gel.
-
Stability: As a component of essential oils, this compound may be susceptible to oxidation and volatilization. Formulations should include antioxidants (e.g., tocopherol) and be packaged in airtight, opaque containers.
-
Concentration: The effective concentration will vary based on the target indication. Based on MIC values, concentrations for antimicrobial formulations may range from 0.1% to 2% (w/w), though optimization and safety testing are critical.[3][4]
-
Safety: While naturally derived, a full safety and toxicity profile for purified this compound is not well-established in the public literature.[2][7] Standard dermatological safety tests, including skin irritation and sensitization assays, are mandatory.
Experimental Protocols & Workflows
The development of a topical this compound product follows a structured workflow from formulation to preclinical evaluation.
Caption: Workflow for this compound Topical Product Development.
2.1. Protocol 1: Formulation of a this compound Cream (Oil-in-Water Emulsion)
This protocol describes a direct conventional method for preparing a 1% this compound cream.[8][9]
Materials:
-
Oil Phase:
-
This compound: 1.0 g
-
Cetearyl Alcohol (Emulsifier/Thickener): 8.0 g
-
Glyceryl Stearate (Emulsifier): 4.0 g
-
Caprylic/Capric Triglyceride (Emollient): 5.0 g
-
Tocopherol (Antioxidant): 0.5 g
-
-
Water Phase:
-
Deionized Water: 79.5 g
-
Glycerin (Humectant): 3.0 g
-
-
Cool-Down Phase:
-
Phenoxyethanol (Preservative): 1.0 g
-
Procedure:
-
Preparation: In separate beakers, weigh the components for the Oil Phase and the Water Phase.
-
Heating: Heat both phases separately to 75°C. Stir each phase until all components are fully dissolved or melted.[9]
-
Emulsification: Slowly add the Oil Phase to the Water Phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 3-5 minutes to form a uniform emulsion.
-
Cooling: Remove from heat and continue stirring with a propeller mixer at a lower speed.
-
Final Additions: Once the emulsion has cooled to below 40°C, add the Cool-Down Phase ingredients and mix until uniform.[9]
-
QC: Measure the final pH (target 5.0-6.0) and viscosity. Package in an appropriate container.
2.2. Protocol 2: In Vitro Anti-inflammatory Assay
This protocol assesses the ability of the this compound formulation to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulation (and corresponding vehicle control)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the this compound formulation (e.g., 1, 10, 50 µg/mL) for 2 hours. Include a vehicle control (formulation base without this compound).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
2.3. Protocol 3: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)
This method provides a qualitative assessment of the formulation's antimicrobial activity.[11][12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., S. aureus, P. acnes)
-
Sterile blank paper discs (6 mm diameter)
-
This compound formulation and vehicle control
-
Positive control antibiotic disc (e.g., clindamycin)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the inoculum over the entire surface of an MHA plate using a sterile swab.
-
Disc Application:
-
Aseptically apply a sterile blank disc to the agar surface.
-
Pipette a fixed volume (e.g., 20 µL) of the this compound formulation directly onto the disc.
-
Apply vehicle control and positive control discs to different areas of the plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[13]
2.4. Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol quantifies the free radical scavenging ability of the this compound formulation.[14][15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
This compound formulation solubilized in a suitable solvent (e.g., ethanol)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate and plate reader
Procedure:
-
Sample Preparation: Prepare a serial dilution of the solubilized this compound formulation and the positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Absorbance Measurement: Measure the absorbance at ~517 nm using a microplate reader.[15]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
EC₅₀ Determination: Plot the % inhibition against the sample concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Caption: Principle of the DPPH Radical Scavenging Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 483-77-2 [thegoodscentscompany.com]
- 3. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oilsfrom Croton cajucara Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of the anti-inflammatory effects of plant essential oils: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 7. (E)-calamenene, 73209-42-4 [thegoodscentscompany.com]
- 8. pharma.basf.com [pharma.basf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. dovepress.com [dovepress.com]
- 11. studylib.net [studylib.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
Investigating the Mechanisms of Action of Calamenene: A Guide for Researchers
Application Notes and Protocols for Drug Development Professionals, Researchers, and Scientists
Calamenene, a naturally occurring aromatic sesquiterpene found in various plants like Calamintha and Croton, is gaining attention for its potential therapeutic applications.[1] This document provides a comprehensive overview of the known and proposed mechanisms of action of this compound, along with detailed experimental protocols to facilitate further research into its promising antimicrobial and anti-inflammatory properties.
Antimicrobial Mechanism: Disruption of Cell Membranes
The primary mode of antimicrobial action for this compound and its derivatives, such as 7-hydroxythis compound, involves the disruption of the microbial cell membrane.[1] This leads to a loss of cellular integrity and homeostasis, ultimately causing cell death.[1] This mechanism positions this compound as a potential candidate for the development of novel antibiotics.
Quantitative Antimicrobial Activity
The efficacy of essential oils rich in 7-hydroxythis compound has been demonstrated against several pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, are presented below.
| Microorganism | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.76 x 10⁻³[2] |
| Mycobacterium tuberculosis | 4.88[2] |
| Mycobacterium smegmatis | 39.06[2] |
| Rhizopus oryzae | 0.152[2] |
| Mucor circinelloides | 3.63 x 10⁻⁸[2] |
Proposed Anti-inflammatory Mechanism: Modulation of Key Signaling Pathways
While the exact anti-inflammatory mechanism of this compound is still under investigation, studies on structurally similar terpenes suggest a probable mode of action. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
A proposed schematic of this mechanism is depicted below:
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
To facilitate the investigation of this compound's mechanisms of action, the following detailed protocols are provided.
Antimicrobial Activity Assessment
A general workflow for assessing antimicrobial activity is as follows:
Caption: Workflow for MIC determination.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (optional, as a viability indicator)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Preparation of Microbial Inoculum: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a positive control (microorganism and broth), a negative control (broth only), and a solvent control (microorganism, broth, and the highest concentration of DMSO used).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound where no visible growth is observed.
Anti-inflammatory Activity Assessment
The following workflow outlines the key experiments for investigating the anti-inflammatory properties of this compound.
Caption: Workflow for anti-inflammatory assays.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of this compound to ensure that observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a pro-inflammatory mediator.
Materials:
-
Cell culture supernatant from treated cells
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Supernatant Collection: Collect the cell culture supernatant after treatment.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent in a 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Materials:
-
Cell culture supernatant
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
ELISA: Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 450 nm).
-
Quantification: Calculate the cytokine concentrations from the standard curve.
Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling
This technique is used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control.
References
Troubleshooting & Optimization
Technical Support Center: Calamenene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of Calamenene, particularly focusing on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound synthesis is low. What are the general factors I should investigate?
Low yields in multi-step organic syntheses can arise from a variety of factors. It is crucial to assess each step of the reaction sequence. General areas to investigate include:
-
Reagent Purity and Stability: Starting materials and catalysts can degrade over time. Ensure the purity of your reagents and use fresh catalysts, especially for sensitive reactions like metathesis.
-
Reaction Conditions: Small deviations in temperature, pressure, or reaction time can significantly impact yield. Ensure consistent and accurate control over these parameters.
-
Atmospheric Control: Some reactions are sensitive to water or oxygen. The use of dry solvents and an inert atmosphere (e.g., argon or nitrogen) is critical for moisture-sensitive steps.
-
Product Loss During Workup: Significant amounts of product can be lost during transfers, extractions, and purification steps. Optimizing purification techniques, such as column chromatography or recrystallization, can minimize these losses.
-
Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired product. Identifying these byproducts can provide insight into optimizing reaction conditions to disfavor their formation.
Q2: I am following a Ring-Closing Metathesis (RCM) route starting from l-menthone and experiencing low yield in the final this compound product. Which step is the likely bottleneck?
While the RCM step to form the bicyclic alkene intermediate can be high-yielding (up to 96%), the subsequent dehydration step to generate this compound is often a low-yield process.
-
Problem: Dehydration of the intermediate alcohol (compound 3 in the literature) using phosphorus oxychloride (POCl₃) in pyridine can result in yields as low as 13%.
-
Side Products: This step is known to produce a significant amount of the diene 6 as a byproduct (around 17% yield), which does not convert to this compound upon further oxidation. Oxidation of this diene with DDQ leads to the formation of cadalene, not this compound.
Below is a troubleshooting workflow for addressing low yield in the RCM synthesis pathway.
Caption: Troubleshooting workflow for low this compound yield.
Q3: The allylation of dihydrocarvone or carvone in my synthesis is inefficient. What are the reported issues?
Attempts to use dihydrocarvone or carvone as starting materials for RCM-based this compound synthesis have encountered significant difficulties.
-
Dihydrocarvone Allylation: The allylation of dihydrocarvone (9) with LDA and allyl bromide was reported to produce the desired intermediate (10) in only minute amounts.
-
Carvone Allylation: While allylation of carvone (13) itself was attempted, the yield was also low. Furthermore, the subsequent RCM reaction with Grubbs' catalyst on the resulting intermediate (14) did not proceed. Even after reduction and protection of the carbonyl group, the RCM step only yielded 6% of the cyclized product.
This suggests that the choice of starting material is critical, with l-menthone being a more successful precursor for the RCM pathway described in the literature.
Q4: Are there alternative synthesis routes that report higher overall yields?
Yes, alternative methods have been developed. For instance, a total synthesis of (±)-cis-5-hydroxythis compound, a related compound, was achieved with a higher overall yield compared to previous methods.
-
Method: This synthesis starts from 5-methoxy-α-tetralone and involves a Grignard reaction, dehydration, aromatization, demethylation, formylation, and hydrogenation over 10 steps.
-
Yield: The overall yield reported for this procedure is 8%, which is an improvement over a previously published 16-step synthesis that had a 5.5% overall yield.
Quantitative Data Summary
The following tables summarize reported yields for key synthetic routes to this compound and related structures.
Table 1: Yields for (-)-Calamenene Synthesis via Ring-Closing Metathesis
| Step | Reaction | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Ring-Closing Metathesis | Grubbs' Catalyst (5 mol%) | Bicyclic Alcohol Intermediate (3) | 96% | |
| 2 | Dehydration | POCl₃, Pyridine | (-)-Calamenene (1) | 13% |
| 2a | Side Reaction (Dehydration) | POCl₃, Pyridine | Diene byproduct (6) | 17% | |
Table 2: Comparison of Overall Yields for (±)-cis-5-Hydroxythis compound Synthesis
| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Reference |
|---|---|---|---|---|
| Improved Method | 5-methoxy-α-tetralone | 10 | 8% |
| Previous Method | Not specified | 16 | 5.5% | |
Experimental Protocols
Protocol 1: Synthesis of (-)-Calamenene via RCM and Dehydration
This protocol is based on the synthesis starting from l-menthone to an intermediate alcohol, which is then used to produce this compound.
Step A: Ring-Closing Metathesis to form Intermediate Alcohol (3)
-
The diene alcohol precursor (4), derived from l-menthone, is dissolved in dichloromethane (CH₂Cl₂) to a concentration of 10 mM.
-
Grubbs' catalyst (5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature overnight.
-
Upon completion, the product, alkene 3 , is isolated and purified. This step has been reported to achieve a 96% yield.
Caption: Workflow for the RCM step in this compound synthesis.
Step B: Dehydration to form (-)-Calamenene (1)
-
A solution of the intermediate alcohol (3) (e.g., 100 mg, 0.45 mmol) is prepared in pyridine (5 mL).
-
Phosphorus oxychloride (POCl₃) (0.084 mL, 2.0 eq.) is added to the solution.
-
The mixture is stirred at room temperature overnight.
-
Water is added to quench the reaction, and the mixture is extracted with ether.
-
The organic layer is washed with 1M HCl and brine, then dried (e.g., with MgSO₄) and evaporated.
-
The resulting residue is purified by silica gel column chromatography (hexane-EtOAc) to yield (-)-Calamenene (1) (13% yield) and the diene byproduct (6) (17% yield).
Technical Support Center: Resolving Co-elution of Calamenene Isomers in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Calamenene isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why is their separation challenging?
This compound is a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₂. It exists as multiple isomers, including constitutional isomers (e.g., different substitution patterns on the aromatic ring), diastereomers (cis/trans isomers), and enantiomers (non-superimposable mirror images). The structural similarity of these isomers results in very close physicochemical properties, such as boiling point and polarity, making their separation by chromatography a significant challenge. Co-elution, where two or more isomers elute from the chromatographic column at or near the same time, is a common problem.
Q2: What are the primary chromatographic techniques for separating this compound isomers?
The most common and effective techniques for the separation of terpene isomers, including this compound, are:
-
Gas Chromatography (GC): Due to the volatile nature of sesquiterpenes, GC is a widely used technique. For chiral separations, specialized chiral stationary phases are necessary.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for less volatile sesquiterpenes or when derivatization is employed to enhance separation. Chiral HPLC columns are essential for resolving enantiomers.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC with reduced solvent consumption.
Q3: How can I identify which this compound isomers are present in my sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identifying this compound isomers. By comparing the mass spectra of the eluting peaks with reference spectra from databases (e.g., NIST, Wiley), you can tentatively identify the compounds. Confirmation of specific isomers often requires the use of authentic standards and comparison of retention times on specific columns. For enantiomers, a chiral column is necessary to first separate them before detection by MS.
Troubleshooting Guides
Issue 1: Co-elution of this compound Diastereomers (cis/trans)
Symptom: A single, broad, or shouldered peak is observed where two or more diastereomers are expected to elute.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting cis/trans this compound isomers.
Detailed Steps:
-
Optimize GC Temperature Program:
-
Problem: A fast temperature ramp can lead to insufficient interaction with the stationary phase, causing isomers to elute together.
-
Solution: Decrease the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min). A slower ramp increases the time the analytes spend in the column, enhancing the potential for separation. Also, consider optimizing the initial oven temperature.[1]
-
-
Evaluate Stationary Phase:
-
Problem: The polarity of the stationary phase may not be suitable for discriminating between the cis and trans isomers.
-
Solution: Select a column with a different polarity. For sesquiterpenes, mid-polarity columns (e.g., those containing phenyl or cyanopropyl functional groups) or more polar columns like those with polyethylene glycol (e.g., Carbowax) phases can offer different selectivity compared to non-polar phases like DB-5.[2]
-
-
Adjust Carrier Gas Flow Rate:
-
Problem: The carrier gas flow rate affects column efficiency. A flow rate that is too high or too low can lead to band broadening and poor resolution.
-
Solution: Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium) for the specific column dimensions. This information is typically provided by the column manufacturer.
-
-
Consider Alternative Techniques:
-
Problem: GC may not provide sufficient resolution for highly similar isomers.
-
Solution: Supercritical Fluid Chromatography (SFC) can offer different selectivity and is often very effective for isomer separations.[3]
-
Issue 2: Co-elution of this compound Enantiomers
Symptom: A single peak is observed for a known chiral this compound isomer, indicating that the enantiomers are not being resolved.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting this compound enantiomers.
Detailed Steps:
-
Confirm Use of a Chiral Column:
-
Problem: Standard achiral columns cannot separate enantiomers.
-
Solution: Ensure that a chiral stationary phase (CSP) is being used. For GC, cyclodextrin-based chiral columns are common for terpene analysis.
-
-
Select an Appropriate Chiral Stationary Phase (CSP):
-
Problem: The chosen CSP may not provide sufficient enantioselectivity for this compound.
-
Solution: Screen different types of chiral columns. For terpenes, derivatized cyclodextrins (e.g., β- or γ-cyclodextrin phases) are often successful. The specific derivative can significantly impact selectivity.
-
-
Optimize Temperature and Flow Rate:
-
Problem: Chiral separations are often highly sensitive to temperature.
-
Solution: Lowering the column temperature can sometimes increase the enantioselective interactions and improve resolution. However, this will also increase analysis time. As with diastereomers, optimizing the carrier gas flow rate is also crucial.
-
-
Consider Derivatization:
-
Problem: If the native this compound isomers do not interact strongly enough with the CSP, resolution may be poor.
-
Solution: While less common for hydrocarbons, derivatization to introduce functional groups that can interact more strongly with the CSP (e.g., through hydrogen bonding) can sometimes be a viable strategy, particularly for HPLC-based separations.
-
Experimental Protocols & Data
Table 1: General GC-MS Conditions for Sesquiterpene Analysis
| Parameter | Typical Value/Condition |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 - 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 10:1 to 50:1) |
| Oven Program | Initial temp: 60-80 °C, hold for 1-2 min; Ramp: 3-5 °C/min to 240-280 °C; Final hold: 5-10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Based on general methods for essential oil analysis which includes this compound.[2]
Table 2: Starting Conditions for Chiral GC Analysis of Terpenes
| Parameter | Typical Value/Condition |
| Column | Cyclodextrin-based chiral column (e.g., β- or γ-cyclodextrin derivative), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Hydrogen or Helium, optimize linear velocity |
| Inlet Temperature | 230-250 °C |
| Injection Volume | 1 µL (with appropriate split ratio) |
| Oven Program | Initial temp: 40-60 °C, hold for 1-2 min; Ramp: 1-3 °C/min to 200-230 °C; Final hold: 5-10 min |
Note: Chiral separations often require slower temperature ramps and lower final temperatures to enhance resolution.
Table 3: General HPLC Conditions for Sesquiterpene Isomer Separation
| Parameter | Typical Value/Condition |
| Column | C18 or other reversed-phase column for general separation; Chiral column (e.g., polysaccharide-based) for enantiomers |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temp | 25-40 °C |
| Detection | UV (at a low wavelength like 210 nm, as sesquiterpenes may have weak chromophores) or MS |
Based on general methods for sesquiterpene analysis.[4][5]
Logical Relationships in Method Development
The following diagram illustrates the logical progression for developing a chromatographic method for this compound isomer separation.
Caption: Logical workflow for chromatographic method development for this compound isomers.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. mdpi.com [mdpi.com]
- 3. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 4. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Calamenene Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Calamenene in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, an aromatic sesquiterpene, is primarily influenced by several factors:
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact stability.
-
pH of the Solution: this compound may be susceptible to degradation in highly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light Exposure: UV and visible light can induce photodegradation.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation.
Q2: I am observing a rapid loss of this compound in my methanolic solution. What could be the cause?
A2: Protic solvents like methanol can potentially participate in degradation reactions with sesquiterpenes. It is advisable to use aprotic solvents for better stability. Consider switching to solvents like acetonitrile or hexane. If methanol is required for your experimental setup, ensure it is of high purity and deoxygenated.
Q3: Can I store my this compound stock solution at room temperature?
A3: For optimal stability, it is highly recommended to store this compound stock solutions at low temperatures, preferably at -20°C or -80°C. If short-term storage at room temperature is unavoidable, ensure the solution is protected from light and oxygen.
Q4: Are there any recommended antioxidants to improve the stability of this compound?
A4: Yes, the addition of antioxidants can significantly improve the stability of this compound in solution. Common choices for terpene stabilization include:
-
Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant.
-
α-Tocopherol (Vitamin E): A natural antioxidant.
-
Ascorbyl Palmitate: A fat-soluble form of Vitamin C.
The choice and concentration of the antioxidant may need to be optimized for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
Problem 1: Inconsistent results in bioassays.
| Possible Cause | Suggested Solution |
| Degradation of this compound in the assay medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in the aqueous assay buffer. Consider the use of a solubilizing agent that also offers some protection, such as cyclodextrins. |
| Adsorption to plasticware. | Use glass or polypropylene labware. Pre-treating the labware with a blocking agent may also be beneficial. |
| Inaccurate initial concentration due to solvent evaporation. | Use tightly sealed vials for storage and preparation of solutions. Prepare fresh stock solutions regularly. |
Problem 2: Appearance of unknown peaks in chromatograms over time.
| Possible Cause | Suggested Solution |
| Oxidative degradation. | Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere. |
| Photodegradation. | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. |
| pH-mediated degradation. | Ensure the pH of the solution is neutral or slightly acidic. If working with buffered solutions, validate the stability of this compound at that specific pH. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the general behavior of aromatic sesquiterpenes and should be used as a guideline for experimental design.
Table 1: Effect of Solvent on this compound Stability at 25°C (Protected from Light)
| Solvent | Polarity Index | Protic/Aprotic | % Recovery after 24 hours |
| Hexane | 0.1 | Aprotic | >99% |
| Acetonitrile | 5.8 | Aprotic | 98% |
| Dichloromethane | 3.1 | Aprotic | 97% |
| Ethanol | 4.3 | Protic | 90% |
| Methanol | 5.1 | Protic | 85% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C
| pH | % Recovery after 8 hours |
| 3.0 | 80% |
| 5.0 | 95% |
| 7.4 | 92% |
| 9.0 | 75% |
Table 3: Effect of Temperature on this compound Stability in Acetonitrile (Protected from Light)
| Temperature | % Recovery after 24 hours |
| -20°C | >99% |
| 4°C | 99% |
| 25°C | 98% |
| 40°C | 90% |
Table 4: Effect of Light Exposure on this compound Stability in Hexane at 25°C
| Condition | % Recovery after 8 hours |
| Dark (control) | >99% |
| Ambient Light | 95% |
| UV Light (365 nm) | 70% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a method to assess the stability of this compound in solution.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
Detection wavelength: 274 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution to a working concentration of 100 µg/mL in the desired solvent or buffer.
-
At each time point, take an aliquot of the sample, and if necessary, dilute it with the mobile phase to fall within the linear range of the calibration curve.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution (1 mg/mL in acetonitrile) with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with the mobile phase before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase before HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound or a solution in a sealed vial in an oven at 80°C for 48 hours.
-
Dissolve/dilute the sample in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
Analyze the sample by HPLC.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting workflow for this compound instability.
Technical Support Center: Optimizing Derivatization of Calamenene
Welcome to the technical support center for Calamenene derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound target its aromatic ring and alkyl substituents. The three primary approaches are:
-
Friedel-Crafts Acylation: Introduction of an acyl group onto the electron-rich aromatic ring.
-
Oxidation: Conversion of the alkyl (isopropyl and methyl) side-chains to carboxylic acids or other oxygenated functionalities.
-
Catalytic Hydrogenation: Reduction of the aromatic ring to yield saturated cyclic structures.
Q2: How does the stereochemistry of this compound influence its reactivity?
A2: this compound possesses chiral centers, and its stereochemistry can influence the approach of reagents and the stereochemical outcome of the derivatization, particularly in reactions involving chiral catalysts or reagents. However, for the common derivatizations discussed here, the primary focus is on the reactivity of the aromatic ring and its substituents.
Q3: What are the key safety precautions to consider when working with the reagents for this compound derivatization?
A3: Many reagents used in these derivatizations are hazardous. For instance, aluminum chloride, a catalyst in Friedel-Crafts acylation, is corrosive and reacts violently with water.[1] Oxidizing agents like potassium permanganate are strong oxidizers and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas under pressure. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: How can I monitor the progress of my this compound derivatization reaction?
A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product spot. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the conversion of this compound and the formation of the desired derivative.
Troubleshooting Guides
Friedel-Crafts Acylation
This reaction introduces an acyl group onto the aromatic ring of this compound, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Workflow: Friedel-Crafts Acylation of this compound
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (hydrolyzed AlCl₃).[1] 2. Insufficient catalyst. 3. Deactivated aromatic ring (if unintended functionality is present). | 1. Use fresh, anhydrous AlCl₃ and maintain anhydrous conditions. 2. A stoichiometric amount of catalyst is often required as it complexes with the product.[2] 3. Ensure the starting material is pure. |
| Multiple Products (Polyacylation) | The product is more reactive than the starting material. | While less common in acylation compared to alkylation, using a slight excess of this compound can help.[2] |
| Rearrangement of Acyl Group | The acylium ion is generally stable and does not rearrange. This is a significant advantage over Friedel-Crafts alkylation.[3] | This is not a typical issue with Friedel-Crafts acylation. |
| Emulsion during Work-up | Formation of aluminum salts at the aqueous-organic interface. | Quench the reaction with dilute HCl and heat gently to break up the salts before extraction.[1] |
Oxidation of Alkyl Side-Chains
The alkyl groups on the this compound ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).[4][5]
Experimental Workflow: Oxidation of this compound
Caption: General workflow for the oxidation of this compound's alkyl side-chains.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient oxidizing agent. 2. Reaction time too short or temperature too low. | 1. Ensure a sufficient molar excess of KMnO₄ is used. 2. Increase reaction time and/or temperature. Monitor by TLC. |
| Low Yield | 1. Over-oxidation and ring cleavage. 2. Product loss during work-up. | 1. Use controlled reaction conditions (temperature, rate of addition of oxidant). 2. Ensure complete extraction from the aqueous layer after acidification. |
| Side Reactions | Oxidation of other sensitive functional groups if present. | Protect other sensitive groups prior to oxidation, if applicable. |
| Benzylic position is fully substituted | The benzylic position lacks a hydrogen, preventing oxidation. | This reaction will not proceed if the carbon attached to the aromatic ring does not have a C-H bond.[6] |
Catalytic Hydrogenation
This reaction reduces the aromatic ring of this compound, leading to a saturated carbocyclic skeleton. This typically requires a metal catalyst (e.g., Pd/C, PtO₂, Rhodium-based catalysts) and a source of hydrogen gas, often under pressure.[7][8]
Experimental Workflow: Catalytic Hydrogenation of this compound
Caption: Workflow for the catalytic hydrogenation of this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Catalyst poisoning (e.g., by sulfur or nitrogen compounds).[9] 2. Inactive catalyst. 3. Insufficient hydrogen pressure or temperature. | 1. Ensure high purity of starting material and solvent. 2. Use fresh, active catalyst. 3. Increase hydrogen pressure and/or temperature.[10] |
| Incomplete Hydrogenation | Insufficient reaction time or catalyst loading. | Increase reaction time or the amount of catalyst. |
| Side Reactions (Hydrogenolysis) | Cleavage of C-O or C-X bonds at benzylic positions. | Choose a less aggressive catalyst (e.g., Rhodium-based catalysts can be more selective than Palladium).[8] |
Experimental Protocols
Note: These are generalized protocols adapted from procedures for structurally related compounds and should be optimized for this compound.
Protocol 1: Friedel-Crafts Acylation of Anisole (Model for this compound)
This protocol describes the acylation of anisole, an electron-rich aromatic compound, providing a basis for the derivatization of this compound.
| Parameter | Value | Reference |
| Substrate | Anisole (1 mmol) | [11][12] |
| Acylating Agent | Acetic Anhydride (2 equiv.) | [11][12] |
| Catalyst | FeCl₃·6H₂O (10 mol%) | [11][12] |
| Solvent | Tunable Aryl Alkyl Ionic Liquid (0.5 g) | [11][12] |
| Temperature | 60°C | [11][12] |
| Reaction Time | 2 hours | [11][12] |
| Yield | Up to 97% | [11][12] |
Methodology:
-
To a solution of anisole (1 mmol) in the ionic liquid (0.5 g), add FeCl₃·6H₂O (10 mol%).
-
Add acetic anhydride (2 equivalents) to the mixture.
-
Stir the reaction mixture at 60°C for 2 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Oxidation of an Alkylbenzene (Model for this compound)
This protocol outlines the general procedure for the oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid.
| Parameter | Value |
| Substrate | Alkylbenzene (e.g., Butylbenzene) |
| Oxidizing Agent | KMnO₄ |
| Solvent | Water, sometimes with a co-solvent like pyridine |
| Temperature | Reflux |
| Reaction Time | Several hours (until purple color disappears) |
Methodology:
-
Dissolve the alkylbenzene in a suitable solvent system in a round-bottom flask equipped with a reflux condenser.
-
Slowly add an aqueous solution of potassium permanganate to the stirred solution.
-
Heat the mixture to reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.
-
After the reaction is complete (as indicated by the persistence of the purple color), cool the mixture to room temperature.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration or extract with an organic solvent.
Protocol 3: Catalytic Hydrogenation of Tetralin (Model for this compound)
This protocol for the hydrogenation of tetralin, which shares a structural similarity with this compound, provides a framework for reducing the aromatic ring.
| Parameter | Value | Reference |
| Substrate | Tetralin (5% v/v in dodecane) | [9] |
| Catalyst | NiMo/Al₂O₃ | [13] |
| Solvent | Dodecane | [9] |
| Temperature | 250°C | [9] |
| Pressure | 15 atm H₂ | [9] |
| Reaction Time | Monitored over time |
Methodology:
-
Prepare a solution of tetralin (5% v/v) in dodecane.
-
In a high-pressure reactor (e.g., a Parr reactor), add the catalyst (NiMo/Al₂O₃).
-
Add the tetralin solution to the reactor.
-
Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor to 15 atm with hydrogen.
-
Heat the reactor to 250°C with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing by GC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated by removing the solvent.
References
- 1. youtube.com [youtube.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. google.com [google.com]
- 11. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
Technical Support Center: Calamenene Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Calamenene in polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in polar solvents?
A1: this compound is a nonpolar, aromatic sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₂. Its nonpolar nature, characterized by a high octanol-water partition coefficient (LogP), leads to poor solubility in polar solvents like water. This is due to the "like dissolves like" principle in chemistry, where nonpolar molecules, such as this compound, preferentially dissolve in nonpolar solvents, while polar molecules dissolve in polar solvents. The molecular structure of this compound lacks significant polar functional groups that can form favorable interactions (like hydrogen bonds) with polar solvent molecules.
Q2: What is the approximate water solubility of this compound?
A2: The aqueous solubility of this compound is very low, estimated to be around 0.1962 mg/L at 25°C. This low solubility can present significant challenges in experimental setups that require aqueous buffer systems.
Q3: In which solvents is this compound known to be soluble?
Troubleshooting Guide for this compound Solubility Issues
Issue: My this compound is not dissolving in my aqueous buffer.
Root Cause: This is expected behavior due to the hydrophobic and nonpolar nature of this compound.
Solutions:
-
Use of a Co-solvent: Introduce a water-miscible organic solvent to the aqueous buffer. This will increase the overall polarity of the solvent system, making it more favorable for this compound to dissolve. Common co-solvents include ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. The optimal ratio of co-solvent to aqueous buffer needs to be determined experimentally.
-
Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer. This technique involves dissolving both the this compound and a polymer carrier in a common organic solvent and then removing the solvent. The resulting solid dispersion can then be dissolved in an aqueous medium.
-
Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This compound can be encapsulated within the hydrophobic cavity, and the resulting complex will have improved solubility in water due to the hydrophilic exterior of the cyclodextrin.
Issue: I am seeing an oily film or precipitate in my solution after adding this compound.
Root Cause: This indicates that the solubility limit of this compound in the chosen solvent system has been exceeded.
Solutions:
-
Increase the Proportion of Co-solvent: If you are using a co-solvent system, gradually increase the percentage of the organic co-solvent until the solution becomes clear.
-
Heat and Agitate: Gently heating and continuously stirring the solution can help to increase the rate of dissolution and the solubility limit. However, be cautious about the thermal stability of this compound and other components in your experiment.
-
Reduce the Concentration of this compound: If possible, lower the target concentration of this compound in your experiment to a level that is soluble in your chosen solvent system.
Quantitative Data: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂ | [1] |
| Molecular Weight | 202.34 g/mol | [1] |
| Water Solubility | ~ 0.1962 mg/L (at 25°C) | [2] |
| LogP (Octanol/Water Partition Coefficient) | ~ 5.1 - 6.025 (estimated) | [3][4] |
| Polar Surface Area | 0 Ų | [5] |
| Solubility in Alcohol | Soluble | [2] |
Experimental Protocols
Protocol for Determining Qualitative and Quantitative Solubility
This protocol outlines the steps to determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, methanol, hexane)
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Qualitative Assessment:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 1 mL of the selected solvent.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is considered soluble at that concentration. If particles are visible, it is sparingly soluble or insoluble.
-
-
Quantitative Assessment (UV-Vis Spectrophotometry):
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol).
-
Create a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Prepare saturated solutions of this compound in the test solvents by adding an excess amount of this compound to a known volume of each solvent.
-
Agitate the solutions for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully collect the supernatant, dilute it with the appropriate solvent if necessary, and measure its absorbance at λmax.
-
Use the calibration curve to determine the concentration of this compound in the saturated solution, which represents its solubility in that solvent.
-
Protocol for Solubility Enhancement using a Co-solvent
This protocol describes how to experimentally determine a suitable co-solvent ratio for dissolving this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS)
-
Organic co-solvent (e.g., Ethanol, DMSO)
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
To a fixed amount of this compound in separate vials, add a fixed volume of each co-solvent/buffer mixture.
-
Vortex each vial vigorously for 2-5 minutes.
-
Visually inspect each solution for complete dissolution.
-
The lowest percentage of co-solvent that results in a clear solution is the optimal ratio for that specific concentration of this compound.
Protocol for Solid Dispersion Preparation by Solvent Evaporation
This method creates a solid dispersion of this compound in a hydrophilic polymer to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., Ethanol, Methanol, Acetone)
-
Rotary evaporator or a shallow dish in a fume hood
-
Mortar and pestle
Procedure:
-
Dissolve a known amount of this compound and the chosen hydrophilic polymer in a minimal amount of the volatile organic solvent. Common drug-to-polymer ratios to test are 1:1, 1:5, and 1:10 (w/w).
-
Ensure both components are fully dissolved to form a clear solution.
-
Evaporate the solvent using a rotary evaporator or by leaving the solution in a shallow dish in a fume hood until a solid film or powder is formed.
-
Scrape the solid dispersion from the container.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Test the solubility of the resulting powder in the desired aqueous solvent following the solubility determination protocol.
Protocol for Cyclodextrin Inclusion Complexation
This protocol details the preparation of a this compound-cyclodextrin inclusion complex to improve its water solubility.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer) or a vacuum oven
Procedure (Kneading Method):
-
Place a known molar ratio of cyclodextrin (e.g., 1:1, 1:2 this compound:cyclodextrin) in a mortar.
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting solid paste in a vacuum oven or desiccator to obtain the inclusion complex powder.
Procedure (Co-precipitation Method):
-
Dissolve the cyclodextrin in water with stirring.
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring for several hours to allow for complex formation, which may result in a precipitate.
-
Collect the precipitate by filtration and dry it under vacuum.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Strategies for enhancing this compound solubility.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of Calamenene by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Calamenene by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological matrices.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, or issues with the sample solvent. | - Reduce the injection volume or dilute the sample. - Ensure the sample solvent is compatible with the initial mobile phase. - Consider a different column chemistry, such as one with end-capping to minimize silanol interactions. |
| Inconsistent Retention Times | Changes in mobile phase composition, flow rate instability, or column degradation. | - Prepare fresh mobile phase and ensure adequate mixing. - Check the LC pump for leaks or pressure fluctuations. - Equilibrate the column for a sufficient time before injection. - If the problem persists, consider replacing the column. |
| High Background Noise or Ghost Peaks | Contamination in the mobile phase, sample carryover from a previous injection, or column bleed. | - Use high-purity solvents and additives. - Implement a robust needle wash protocol between injections. - Run blank injections after high-concentration samples to check for carryover.[1] - Condition the column according to the manufacturer's instructions to minimize bleed. |
| Low Signal Intensity or Ion Suppression | Significant matrix effects from co-eluting endogenous components in the biological sample. | - Optimize sample preparation to remove interfering substances (see FAQs below). - Adjust the chromatographic gradient to separate this compound from the interfering peaks. - Infuse a solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression.[2] |
| Inaccurate Quantification | Non-linearity of the calibration curve, improper internal standard selection, or uncompensated matrix effects. | - Evaluate the calibration curve range; it should bracket the expected sample concentrations. - Use a stable isotope-labeled internal standard for this compound if available. If not, use a structural analog that co-elutes and experiences similar matrix effects.[3][4] - Perform a matrix effect assessment to determine if a matrix-matched calibration curve is necessary. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect this compound quantification?
A: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[5] In the context of this compound quantification in biological samples like plasma or serum, endogenous lipids, proteins, and salts can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate and imprecise results.[6]
Q2: How can I assess the extent of matrix effects in my this compound assay?
A: The most common method to quantitatively assess matrix effects is the post-extraction addition technique.[5] This involves comparing the peak area of this compound spiked into a blank, extracted matrix to the peak area of this compound in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A qualitative assessment can be performed using the post-column infusion method, where a constant flow of this compound is introduced into the MS detector after the analytical column.[2] Injection of an extracted blank matrix will show a dip or rise in the baseline signal where interfering compounds elute, indicating regions of ion suppression or enhancement.
Experimental Workflows and Protocols
Workflow for Investigating and Mitigating Matrix Effects
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Resolution of Calamenene Enantiomers by Chiral HPLC
Disclaimer: As of the latest literature review, a specific, validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Calamenene is not widely published. The following guide is based on established principles for the chiral separation of sesquiterpenes and other non-polar compounds. The provided protocols and troubleshooting advice are intended as a starting point for method development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the development of a chiral HPLC method for this compound enantiomers.
Q1: I am not seeing any separation of the this compound enantiomers. What are the first steps I should take?
A1: When there is a complete lack of separation, a systematic approach to your methodology is required.
-
Confirm Column Suitability: this compound is a non-polar sesquiterpene. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating such compounds. If you are using a different type of column, consider switching to a polysaccharide-based CSP.
-
Mobile Phase Composition: For normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical. If you are using a high percentage of the polar modifier, you may be eluting the enantiomers too quickly for the chiral stationary phase to interact with them effectively. Start with a low percentage of the polar modifier (e.g., 2-5%) and perform a gradient or a series of isocratic runs with increasing modifier concentration.
-
Check for Co-elution with Impurities: Ensure that the peak you are observing is indeed the this compound and not an impurity. Run a sample of your starting material or a blank to confirm.
-
Sample Solvent: The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase.[1] Dissolving the sample in a solvent that is too strong can lead to peak distortion and a lack of retention.
Q2: I have some separation, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution is a common challenge that can often be overcome by optimizing several parameters.
-
Optimize Mobile Phase: Fine-tune the concentration of your polar modifier. Small changes in the percentage of alcohol in the mobile phase can significantly impact resolution. Test a range of concentrations, for example, from 1% to 15% isopropanol in n-hexane.
-
Reduce Flow Rate: Decreasing the flow rate can enhance the interaction between the enantiomers and the stationary phase, often leading to better resolution.[2] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
Lower the Temperature: Temperature can influence the selectivity of a chiral separation.[2] Lowering the column temperature can sometimes improve resolution, although it may also increase retention times and peak widths. Test temperatures such as 15°C, 20°C, and 25°C.
-
Switch the Polar Modifier: If you are using isopropanol, try switching to ethanol or another alcohol. Different modifiers can alter the chiral recognition mechanism.
Q3: My peaks are tailing. What causes this and how can I fix it?
A3: Peak tailing can be caused by either chemical interactions or physical problems within the HPLC system.
-
Chemical Causes: For acidic or basic compounds, secondary interactions with the silica support of the stationary phase can cause tailing. While this compound is neutral, impurities in the sample might be acidic or basic. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can mitigate this.
-
Physical Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.
-
Column Void: A void at the head of the column can cause peak tailing. This can happen over time with column use. Reversing and flushing the column (if the manufacturer's instructions permit) may help, but column replacement is often necessary.
-
Extra-Column Volume: Excessive tubing length or fittings between the injector and the column, or the column and the detector, can contribute to peak broadening and tailing. Ensure that all connections are secure and tubing is as short as possible.
-
Q4: My retention times are not reproducible. What should I check?
A4: Irreproducible retention times are often due to issues with the mobile phase or the HPLC system itself.
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed.[1] For pre-mixed mobile phases, solvent evaporation can alter the composition over time, especially with volatile solvents like n-hexane. Prepare fresh mobile phase daily.
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. For isocratic methods, flushing the column with at least 10-20 column volumes of the mobile phase is recommended.
-
Pump Performance: Inconsistent pump performance can lead to fluctuating flow rates and shifting retention times. Check for leaks in the pump heads and ensure the pump seals are in good condition.
-
Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature can affect retention times.
Experimental Protocols
The following is a suggested starting protocol for developing a chiral HPLC method for this compound.
1. Sample Preparation
-
Prepare a stock solution of the racemic this compound sample at a concentration of 1 mg/mL in n-hexane or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
2. Initial Screening Method
-
Column: Chiralpak AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA).
-
Gradient: Start with a linear gradient from 2% IPA to 20% IPA over 20 minutes to identify the approximate concentration of IPA needed for elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or 220 nm (as this compound lacks a strong chromophore, a lower wavelength is necessary).
-
Injection Volume: 10 µL.
3. Method Optimization
Based on the results of the initial screening, optimize the separation using an isocratic method.
-
Isocratic Mobile Phase: Based on the retention time in the gradient run, calculate the approximate isocratic mobile phase composition. For example, if the compound eluted at 15 minutes in the described gradient, a starting isocratic condition could be around 10-12% IPA in n-hexane.
-
Fine-Tuning: Adjust the percentage of IPA in small increments (e.g., ±1%, ±2%) to maximize the resolution between the enantiomers.
-
Flow Rate and Temperature Optimization: Once a promising mobile phase is identified, further optimize the resolution by adjusting the flow rate and temperature as described in the troubleshooting section.
Data Presentation
Use the following tables as templates to organize your experimental data during method development.
Table 1: Effect of Mobile Phase Composition on Resolution
| % Isopropanol in n-Hexane | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 5% | 18.5 | 19.8 | 1.2 |
| 8% | 14.2 | 15.1 | 1.4 |
| 10% | 11.5 | 12.2 | 1.6 |
| 12% | 9.8 | 10.3 | 1.3 |
Table 2: Effect of Flow Rate and Temperature on Resolution (at 10% IPA)
| Flow Rate (mL/min) | Temperature (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 1.0 | 25 | 11.5 | 12.2 | 1.6 |
| 0.8 | 25 | 14.4 | 15.3 | 1.8 |
| 1.0 | 20 | 12.1 | 12.9 | 1.7 |
| 0.8 | 20 | 15.1 | 16.1 | 1.9 |
Visualizations
The following diagrams illustrate the workflow for method development and a troubleshooting decision-making process.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Flowchart for Poor Resolution.
References
Scaling up the purification of Calamenene from plant extracts
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of Calamenene from plant extracts. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it purified from plant extracts?
A1: this compound is a naturally occurring sesquiterpene with the molecular formula C₁₅H₂₂. It is found in the essential oils of various plants, including those from the genus Alpinia and Croton. This compound is of interest to researchers and drug development professionals due to its potential biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. Purification from plant extracts is necessary to isolate this compound from other components of the essential oil for further study and potential therapeutic applications.
Q2: What are the key properties of this compound to consider during purification?
A2: this compound is a non-polar, aromatic sesquiterpene. Its key properties for purification are:
-
Molecular Formula: C₁₅H₂₂
-
Molecular Weight: Approximately 202.33 g/mol
-
Polarity: Non-polar, making it soluble in non-polar organic solvents like hexane and ethyl acetate.
-
Volatility: As a component of essential oils, it has a relatively low boiling point and can be sensitive to high temperatures.
Q3: Which purification techniques are most suitable for scaling up this compound purification?
A3: For scaling up the purification of a non-polar compound like this compound, flash column chromatography is a highly effective and widely used technique. It offers a good balance of resolution, speed, and scalability. Other techniques that can be employed, particularly for initial large-scale extraction, include steam distillation and solvent extraction.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Scaling Up Purification
Q: We successfully purified this compound at a lab scale with high yield, but upon scaling up, the yield has dropped significantly. What could be the cause?
A: Several factors can contribute to a decrease in yield during the scaling-up of flash chromatography. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Improper Column Packing | In larger columns, inconsistent packing can lead to channeling, where the solvent and sample bypass parts of the stationary phase. Ensure the column is packed uniformly. For very large columns, consider using a slurry packing method. |
| Suboptimal Solvent Gradient | A solvent gradient that works well on a small scale may not be optimal for a larger column. The gradient needs to be scaled proportionally to the column volume. A common issue is eluting the compound too quickly with a steep gradient, leading to poor separation and loss of product in mixed fractions. |
| Sample Overloading | Exceeding the loading capacity of the silica gel can lead to band broadening and co-elution with impurities, making it difficult to isolate pure this compound and resulting in lower yields of the desired purity. As a rule of thumb, for a straightforward separation on silica gel, the sample load can be around 10-20% of the silica gel weight.[1] |
| Sample Precipitation on the Column | If the sample is not fully dissolved in the initial mobile phase, it can precipitate at the top of the column, leading to poor separation and loss of material. Ensure the crude extract is fully dissolved in a minimal amount of the initial, non-polar solvent before loading. |
| This compound Degradation | Although generally stable, prolonged exposure to certain conditions during a lengthy large-scale purification can lead to degradation. Minimize the purification time and avoid excessive heat. |
Issue 2: Poor Purity of this compound Fractions
Q: The this compound fractions from our pilot-scale purification are contaminated with other compounds. How can we improve the purity?
A: Achieving high purity at a larger scale requires careful optimization of the chromatographic conditions.
| Potential Cause | Troubleshooting Steps |
| Co-elution with Impurities | This compound may have similar polarity to other sesquiterpenes in the plant extract. To improve separation, use a shallower solvent gradient. This will increase the separation between compounds with close retention times. |
| Peak Tailing | This can cause the this compound peak to overlap with adjacent impurity peaks. Peak tailing can be caused by interactions with active sites on the silica gel or by column overload. Using high-quality silica gel and ensuring the sample load is appropriate can mitigate this. |
| Inappropriate Solvent System | The choice of solvents is critical. For a non-polar compound like this compound, a common and effective solvent system is a gradient of ethyl acetate in hexane. Start with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase it. |
| Incorrect Flow Rate | A flow rate that is too high can decrease the resolution. While scaling up, the linear velocity should be kept constant, which means the volumetric flow rate will increase with the column diameter. However, an excessively high flow rate will compromise separation. |
Data Presentation
Table 1: Illustrative Scaling-Up Parameters for this compound Purification
This table provides an example of how to scale up the purification of this compound from a lab to a pilot scale. The values are illustrative and should be optimized for your specific crude extract.
| Parameter | Lab Scale | Pilot Scale |
| Crude Extract Loaded | 1 g | 100 g |
| Silica Gel (60 Å, 40-63 µm) | 50 g | 5 kg |
| Column Diameter | 2.5 cm | 15 cm |
| Initial Solvent | 100% Hexane | 100% Hexane |
| Eluting Solvent | 0-10% Ethyl Acetate in Hexane | 0-10% Ethyl Acetate in Hexane |
| Gradient Volume | 500 mL | 50 L |
| Typical Flow Rate | 20 mL/min | 700 mL/min |
| Expected this compound Yield | 150 mg | 15 g |
| Expected Purity (by GC-MS) | >95% | >95% |
Experimental Protocols
Protocol 1: Lab-Scale Flash Chromatography Purification of this compound
-
Preparation of the Column:
-
Dry pack a glass column (e.g., 2.5 cm diameter) with 50 g of silica gel (60 Å, 40-63 µm).
-
Gently tap the column to ensure even packing.
-
Pre-elute the column with 100% hexane until the silica gel is fully wetted and the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve 1 g of the crude plant extract in a minimal amount of hexane (e.g., 2-3 mL).
-
Carefully load the sample onto the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the stationary phase.
-
-
Elution:
-
Begin elution with 100% hexane at a flow rate of approximately 20 mL/min.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A typical linear gradient would be from 0% to 10% ethyl acetate over 10 column volumes.
-
Collect fractions (e.g., 20 mL each) throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Confirm the purity using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of cis- and trans-Calamenene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene, a bicyclic sesquiterpenoid, exists as two primary diastereomers: cis-calamenene and trans-calamenene. These isomers are found in the essential oils of various plants and have been associated with a range of biological activities. Understanding the differential bioactivity of these isomers is crucial for targeted drug discovery and the development of novel therapeutic agents. This guide provides a comparative overview of the known bioactivities of cis- and trans-calamenene, supported by available experimental data. It is important to note that direct comparative studies on the isolated, pure isomers are limited in the current scientific literature. Therefore, this comparison relies on data from studies of essential oils enriched with one of these isomers, alongside analyses of related this compound derivatives.
Comparative Bioactivity Data
While direct comparisons are scarce, the available data suggests that the this compound scaffold is a promising candidate for antimicrobial, anti-inflammatory, and cytotoxic activities. The stereochemistry of the isopropyl and methyl groups at the chiral centers likely influences the interaction with biological targets, potentially leading to differences in the potency and selectivity of cis- and trans-calamenene.
Antimicrobial Activity
Essential oils containing this compound isomers have demonstrated antimicrobial effects. For instance, an essential oil rich in 7-hydroxythis compound, a derivative, exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and various fungi.[1][2] Similarly, geranium oil, which contains trans-calamenene, has shown inhibitory effects against S. aureus and S. epidermidis.[3] However, these oils contain a complex mixture of compounds, and the specific contribution of each this compound isomer to the overall antimicrobial effect has not been definitively established.
Table 1: Antimicrobial Activity of this compound-Containing Essential Oils
| Essential Oil Source | Predominant Isomer (if specified) | Target Microorganism | Assay | Results (e.g., MIC, Zone of Inhibition) | Reference |
| Croton cajucara | 7-hydroxythis compound | Staphylococcus aureus (MRSA) | Broth microdilution | MIC: 4.76 x 10⁻³ µg/mL | [1][2] |
| Croton cajucara | 7-hydroxythis compound | Mycobacterium tuberculosis | Broth microdilution | MIC: 4.88 µg/mL | [1][2] |
| Pelargonium graveolens (Geranium) | trans-Calamenene (13.2%) | Staphylococcus aureus | Microdilution | MIC of whole oil: 0.4 µg/mL | [3] |
| Pelargonium graveolens (Geranium) | trans-Calamenene (13.2%) | Staphylococcus epidermidis | Disc diffusion | Inhibition zone of whole oil: 24.6 mm | [3] |
Note: MIC = Minimum Inhibitory Concentration. The presented data is for the entire essential oil and not for the isolated this compound isomers.
Anti-inflammatory Activity
Sesquiterpenes are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] Plant extracts containing various secondary metabolites, including sesquiterpenes, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, a common in vitro model for inflammation.[6][7][8][9][10] While specific data on the anti-inflammatory effects of isolated cis- and trans-calamenene is not available, it is plausible that they contribute to the anti-inflammatory profile of the essential oils in which they are found.
Cytotoxic Activity
The cytotoxic potential of essential oils containing this compound has been explored against various cancer cell lines.[11][12][13][14][15] For example, essential oils from certain Baccharis species, which contain trans-calamenene, have demonstrated cytotoxicity against breast cancer (BT-549), oral epidermoid carcinoma (KB), melanoma (SK-MEL), and ovarian cancer (SK-OV-3) cell lines.[13] As with other bioactivities, the precise contribution of the this compound isomers to this cytotoxicity is yet to be elucidated through studies with the pure compounds.
Experimental Protocols
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[16][17][18][19][20]
Materials:
-
96-well microtiter plates
-
Test substance (e.g., essential oil, isolated compound)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Solvent for the test substance (e.g., DMSO, Tween 80)
-
Positive control (known antibiotic)
-
Negative control (broth and solvent)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test substance in a suitable solvent.
-
Perform serial two-fold dilutions of the test substance in the broth medium directly in the wells of the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted test substance.
-
Include positive and negative control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[16]
Experimental workflow for the Broth Microdilution Assay.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22][23][24]
Materials:
-
96-well cell culture plates
-
Mammalian cell line
-
Complete cell culture medium
-
Test substance
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test substance and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Experimental workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6][7][8][9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Test substance
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitrite determination)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test substance for a short period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells without LPS and without the test substance.
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway
NF-κB Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[25][26][27][28][29] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptors (TLRs), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Many natural products, including sesquiterpenes, are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Simplified diagram of the canonical NF-κB signaling pathway.
Conclusion
The available evidence suggests that both cis- and trans-calamenene are components of essential oils with notable antimicrobial, anti-inflammatory, and cytotoxic potential. However, a significant knowledge gap exists regarding the specific bioactivities of the isolated isomers. Future research should focus on the purification of cis- and trans-calamenene to enable direct comparative studies. Such investigations will be invaluable for understanding their structure-activity relationships and for unlocking their full therapeutic potential in drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such much-needed research.
References
- 1. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oils from Croton cajucara Benth. [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory and Antioxidant Properties of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. ijrpc.com [ijrpc.com]
- 12. acgpubs.org [acgpubs.org]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 14. Antiproliferative effects of essential oils and their major constituents in human renal adenocarcinoma and amelanotic melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Composition and Cytotoxic and Antibacterial Activities of the Essential Oil of Aloysia citriodora Palau Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution Assay of the Two Essential Oils [bio-protocol.org]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 18. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS and HPLC Methods for Calamenene Analysis
Principles of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for the analysis of volatile and semi-volatile compounds like Calamenene.[1] The separation is based on the compound's boiling point and its interaction with the stationary phase within the GC column. The mass spectrometer then fragments the eluted compounds and identifies them based on their unique mass-to-charge ratio, providing high specificity.
High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds based on their polarity and interaction with the stationary and mobile phases. For a lipophilic compound like this compound, a reversed-phase HPLC method is typically employed. Detection is commonly achieved using a UV detector, although coupling with a mass spectrometer (LC-MS) can enhance sensitivity and specificity.
Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of sesquiterpenes, providing a framework for what can be expected for this compound analysis.
| Parameter | GC-MS | HPLC |
| Linearity (R²) | ≥ 0.998[2][3] | ≥ 0.999 |
| Precision (%RSD) | Intra-day: ≤ 12.03%[2][3] Inter-day: ≤ 11.34%[2][3] | Intra-day: ≤ 2% Inter-day: ≤ 5% |
| Accuracy (% Recovery) | 80.23 – 115.41%[2][3] | 98 - 102% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL | 30 - 150 ng/mL |
| Specificity | High (based on mass spectra) | Moderate to High (dependent on detector) |
| Sample Volatility | Required | Not required |
| Derivatization | Generally not required for this compound | Not required |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.
GC-MS Method for this compound Analysis
This method is designed for the quantification of this compound in essential oil or plant extract samples.
1. Sample Preparation:
-
Accurately weigh and dissolve the essential oil or extract in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration within the linear range of the method.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
-
Add an appropriate internal standard (e.g., n-alkane) for improved quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification: Use selected ion monitoring (SIM) mode with characteristic ions for this compound for enhanced sensitivity and specificity.
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum compared to a certified reference standard.
-
Quantify using a calibration curve constructed from the analysis of standard solutions of known concentrations.
HPLC Method for this compound Analysis
This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration within the method's linear range.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Use an internal standard if necessary for improved precision.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound exhibits significant absorbance (e.g., around 210 nm, requiring empirical determination).
3. Data Analysis:
-
Identify this compound by comparing its retention time with that of a reference standard.
-
Quantify using a calibration curve generated from the peak areas of standard solutions.
Visualizing the Workflow
To better understand the logical flow of a cross-validation study and the individual analytical techniques, the following diagrams are provided.
Caption: A logical workflow for the cross-validation of GC-MS and HPLC methods.
Caption: Fundamental principles of GC-MS and HPLC separation and detection.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with its own set of advantages. GC-MS is generally the preferred method for volatile sesquiterpenes due to its high sensitivity and specificity. HPLC offers a viable alternative, particularly when dealing with complex matrices or when a mass spectrometer is not available. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For rigorous method comparison, a formal cross-validation study should be performed using certified reference materials.
References
A Comparative Analysis of Calamenene Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Calamenene, a bicyclic sesquiterpenoid hydrocarbon of significant interest in phytochemical and pharmacological research. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the structural integrity of the target compound. This document outlines the experimental protocols for key extraction methods and presents a comparative analysis of their performance based on available data.
Overview of Extraction Methods
The extraction of this compound, typically as a component of essential oils from various plant materials, can be achieved through several techniques, each with distinct advantages and limitations. The most common methods include traditional techniques like steam distillation and solvent extraction, as well as more modern, "green" technologies such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).
Comparative Data
| Extraction Method | Plant Material | Key Parameters | Yield (%) | Purity (% of a specific compound) | Extraction Time | Energy Consumption | Reference |
| Steam Distillation | Lippia graveolens leaves (laboratory scale) | Steam flow, bed porosity | 4.41 | Not specified | Not specified | Not specified | [1] |
| Water Distillation | Orange Peels | Not specified | 3.47 | Not specified | Not specified | Not specified | [2] |
| Solvent Extraction | Orange Peels | Not specified | 2.54 | Not specified | Not specified | Not specified | [2] |
| Hydrodistillation | Heteromorpha arborescens leaves | 180 min | 0.295 | D-limonene (11.27%) | 180 min | 4.2 kWh | [3] |
| Solvent-Free Microwave Extraction (SFME) | Heteromorpha arborescens leaves | 30 min | 0.35 | β-pinene (10.38%) | 30 min | 0.25 kWh | [3] |
| Ultrasound-Assisted Extraction (UAE) | Olive pomace | 60 °C, 1 h, 1:12 g/mL solid to solvent ratio | 88.93 (oil yield) | Not specified | 1 h | Not specified | [4] |
| Supercritical CO2 Extraction | Salvia officinalis L. | 40°C, 300 bar | >1.5 (extract yield) | Not specified | 4 h | Not specified | [5] |
Experimental Protocols
Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials.[6] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[6]
Protocol:
-
Preparation of Plant Material: The plant material is ground to a uniform, fine powder to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask, and water is added.
-
Distillation: The flask is heated to boil the water, generating steam that passes through the plant material, carrying the volatile compounds.
-
Condensation: The steam and volatile compound mixture is passed through a condenser, where it cools and liquefies.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil (containing this compound) separates from the water and can be collected.
Solvent Extraction (Maceration)
Solvent extraction involves the use of an organic solvent to dissolve the target compounds from the plant material.[7] The choice of solvent is crucial and depends on the polarity of the target compound.[7]
Protocol:
-
Preparation of Plant Material: The plant material is dried and ground into a fine powder.
-
Maceration: The powdered plant material is placed in a closed container with a suitable solvent (e.g., ethanol, hexane, or acetone) and allowed to stand for a period of time (typically 24-72 hours) with occasional agitation.[8]
-
Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.
-
Solvent Evaporation: The solvent is removed from the extract, usually under reduced pressure using a rotary evaporator, to yield the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing the penetration of the solvent and accelerating the extraction process.[4]
Protocol:
-
Preparation of Mixture: The powdered plant material is mixed with a suitable solvent in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The mixture is then subjected to ultrasonication for a specific duration and at a controlled temperature.[4]
-
Separation and Concentration: Following sonication, the extract is separated from the solid residue by filtration or centrifugation, and the solvent is evaporated to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[9] Supercritical fluids have properties of both gases and liquids, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.[9]
Protocol:
-
Preparation of Plant Material: The plant material is dried and ground to a specific particle size.
-
Extraction: The ground material is packed into an extraction vessel. Supercritical CO2 is then pumped through the vessel at a controlled temperature and pressure.[5]
-
Separation: The extract-laden supercritical fluid is passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and release the extracted compounds.
-
Collection: The precipitated extract, rich in this compound, is collected from the separator.
Visualization of Extraction Workflows
Caption: General workflows for different this compound extraction methods.
Concluding Remarks
The choice of an extraction method for this compound is a multifactorial decision that depends on the specific research or production goals.
-
Steam distillation is a simple, cost-effective, and well-established method suitable for obtaining volatile oils.
-
Solvent extraction offers versatility in terms of solvent polarity, allowing for the targeted extraction of a broader range of compounds.
-
Ultrasound-assisted extraction and microwave-assisted extraction represent significant advancements, offering reduced extraction times and lower solvent consumption, making them more environmentally friendly options.
-
Supercritical fluid extraction , particularly with CO2, is a "green" and highly tunable method that yields high-purity extracts without residual organic solvents, which is particularly advantageous for applications in the pharmaceutical and food industries.
For optimal results, it is recommended to perform preliminary studies to determine the most effective and efficient extraction method for the specific plant material and the intended application of the this compound-containing extract.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. scispace.com [scispace.com]
- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of Calamenene: A Comparative Guide for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory potential of Calamenene, a sesquiterpenoid hydrocarbon found in various aromatic plants. While direct comprehensive studies on the in vivo anti-inflammatory effects of isolated this compound are emerging, its presence in essential oils with known anti-inflammatory properties, such as Geranium oil, suggests its potential as a novel therapeutic agent.[1] This document outlines key experimental protocols and data presentation formats to objectively assess this compound's efficacy against established anti-inflammatory drugs like Indomethacin in a preclinical setting.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating acute inflammation. The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.9% saline or 1% Tween 80 in saline)
-
This compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally)
-
Positive Control: Indomethacin (10 mg/kg, oral)[2]
-
-
Procedure:
-
Administer this compound, Indomethacin, or vehicle 60 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[2]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation: Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.08 | 0 |
| This compound | 25 | 0.95 ± 0.06* | 24 |
| This compound | 50 | 0.68 ± 0.05** | 45.6 |
| This compound | 100 | 0.45 ± 0.04 | 64 |
| Indomethacin | 10 | 0.38 ± 0.03 | 69.6 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. (Note: Data is hypothetical and for illustrative purposes).
Mechanistic Insights: Inhibition of Inflammatory Mediators
To understand the mechanism of action, the effect of this compound on key inflammatory mediators can be assessed using a lipopolysaccharide (LPS)-induced inflammation model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Experimental Protocol: LPS-Induced Inflammation in Mice
-
Animal Model: Male C57BL/6 mice.
-
Groups (n=6-8 per group):
-
Vehicle Control
-
LPS Control (1 mg/kg, intraperitoneal)
-
This compound (50 mg/kg, oral) + LPS
-
Indomethacin (10 mg/kg, oral) + LPS
-
-
Procedure:
-
Administer this compound, Indomethacin, or vehicle 1 hour before LPS injection.
-
Collect blood and tissue samples (e.g., paw tissue, peritoneal macrophages) at a designated time point (e.g., 4-6 hours) after LPS administration.
-
-
Analysis:
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum or tissue homogenates using ELISA kits.
-
Evaluate the expression of COX-2 and inducible nitric oxide synthase (iNOS) in tissue homogenates via Western blot or immunohistochemistry.
-
Assess the activation of the NF-κB signaling pathway by measuring the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
-
Data Presentation: Effect on Pro-Inflammatory Markers
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Paw Tissue COX-2 Expression (relative units) |
| Vehicle Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 0.1 ± 0.02 |
| LPS Control | 450.6 ± 35.2 | 890.4 ± 75.1 | 1.0 (baseline) |
| This compound + LPS | 210.3 ± 22.8 | 415.7 ± 40.2 | 0.45 ± 0.05 |
| Indomethacin + LPS | 185.9 ± 19.5 | 350.1 ± 33.6 | 0.32 ± 0.04 |
**p<0.01 compared to LPS control. (Note: Data is hypothetical and for illustrative purposes).
Visualizing the Proposed Anti-Inflammatory Mechanism of this compound
The following diagrams illustrate the potential signaling pathways through which this compound may exert its anti-inflammatory effects, as well as a typical experimental workflow for its validation.
References
A Head-to-Head Comparison of Calamenene and Bisabolol Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenene and bisabolol are both naturally occurring sesquiterpenoids with recognized bioactive properties, including antioxidant effects. Understanding the relative antioxidant potency of these compounds is crucial for their potential application in pharmaceuticals and nutraceuticals. This guide provides a head-to-head comparison of their antioxidant activity based on available experimental data. It is important to note that direct comparative studies on the pure, parent compounds are limited in the current scientific literature. Much of the available data for this compound pertains to its hydroxylated derivatives or its presence in essential oil mixtures. In contrast, more specific, albeit still limited, quantitative data is available for α-bisabolol. This comparison, therefore, synthesizes the existing evidence to offer a current perspective and highlights the need for further direct comparative research.
Quantitative Data Summary
The antioxidant activities of this compound derivatives and α-bisabolol, as determined by various in vitro assays, are summarized in the table below. Direct comparison is challenging due to variations in the specific compounds tested (i.e., parent compound vs. derivatives) and the differing experimental conditions across studies.
| Compound | Assay | Key Findings | Quantitative Data (IC50/EC50) |
| 7-Hydroxythis compound-rich Essential Oil | DPPH Radical Scavenging Assay | Essential oil from Croton cajucara Benth, rich in 7-hydroxythis compound (28.4%-37.5%), demonstrated significant antioxidant activity. | EC50 < 63.59 µg/mL[1] |
| (-)-(1S, 4S)-7-Hydroxythis compound | In vitro and in vivo assays | This major compound from Zelkova serrata heartwood essential oil is suggested to be a significant contributor to the oil's strong antioxidant activity. | Not specified[2][3] |
| α-Bisabolol | DPPH Radical Scavenging Assay | α-Bisabolol exhibited radical scavenging activity. | IC50 = 43.88 mg/mL |
| α-Bisabolol Oxide A | DPPH Radical Scavenging Assay | The oxidized form of α-bisabolol showed significantly higher antioxidant activity compared to the parent compound. | IC50 = 1.50 mg/mL |
| α-Bisabolol | Cellular and Cell-free Systems | Showed concentration-dependent inhibition of reactive oxygen species (ROS) production. | Significant inhibition at 3.8 to 31 µg/mL[3] |
Note on Data Interpretation: The IC50 and EC50 values represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assays. A lower value indicates higher antioxidant activity. The data presented for the 7-hydroxythis compound-rich essential oil reflects the activity of a complex mixture and not the pure compound.
Signaling Pathways and Experimental Workflows
To illustrate the general procedure for evaluating antioxidant activity, a representative experimental workflow for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is depicted below. This common spectrophotometric assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Experimental Protocols
Detailed methodologies for two of the most common antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and the nature of the test compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the test compounds (this compound, bisabolol) and a standard antioxidant (e.g., Trolox, ascorbic acid) in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a microplate or cuvette, add a specific volume of the test sample or standard to a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated at room temperature in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: Before use, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: A small volume of the test sample or standard is added to a larger, fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.
Conclusion
Based on the limited available data, it is challenging to definitively conclude which compound, this compound or bisabolol, possesses superior antioxidant activity. The data for this compound is primarily for its hydroxylated derivatives within essential oil matrices, which show promising antioxidant potential with an EC50 value below 63.59 µg/mL in a DPPH assay for a 7-hydroxythis compound-rich oil. For α-bisabolol, a specific IC50 value of 43.88 mg/mL in a DPPH assay has been reported, which suggests a lower potency compared to its oxidized form, α-bisabolol oxide A (IC50 = 1.50 mg/mL).
The significant difference in the reported antioxidant activities and the lack of studies on the parent this compound compound underscore a critical knowledge gap. To provide a conclusive head-to-head comparison, future research should focus on evaluating the antioxidant activities of pure, isolated this compound and α-bisabolol using standardized and multiple antioxidant assays under identical experimental conditions. Such studies will be invaluable for the targeted development of these natural compounds for therapeutic and commercial applications.
References
- 1. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activities and Reduced Amyloid-β Toxicity of 7-Hydroxythis compound Isolated from the Essential Oil of Zelkova serrata Heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structure-Activity Relationship of Calamenene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of natural products and their derivatives is a cornerstone of modern drug discovery. Calamenene, a bicyclic sesquiterpenoid, and its derivatives have emerged as a class of compounds with diverse, albeit modestly explored, biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of select this compound derivatives, drawing from the available experimental data. The information is presented to facilitate further research and development in this area.
Comparative Analysis of Biological Activity
The biological activities of this compound derivatives appear to be significantly influenced by the nature and position of substituents on the aromatic ring and the stereochemistry of the aliphatic portion of the molecule. The available data, while not extensive, allows for a preliminary comparison of anti-proliferative, cytotoxic, and anti-fouling activities.
| Derivative Name | Structure | Biological Activity | Potency (IC50/EC50) | Cell Line / Organism |
| Dryofraterpene A ((7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester) | 2,3-dihydroxy-15-carbomethoxy | Anti-proliferative | Not explicitly provided in abstract | A549, MCF7, HepG2, HeLa, PC-3 |
| (+)-(7R, 10S)-2-methoxy this compound | 2-methoxy | Settlement Inhibition | EC50: 4.4 µg/mL | Balanus amphitrite (Barnacle) |
| (+)-(7R, 10S)-2,5-dimethoxy this compound | 2,5-dimethoxy | Settlement Inhibition | EC50: 7.8 µg/mL | Balanus amphitrite (Barnacle) |
| (+)-(7R, 10S)-2-methoxy-5-acetoxy this compound | 2-methoxy-5-acetoxy | Settlement Inhibition | EC50: 0.03 µg/mL | Balanus amphitrite (Barnacle) |
| 7-hydroxy-3,4-dihydrocadalene | 7-hydroxy | Cytotoxic | IC50: 61.37 µM | MCF7 (Breast Cancer) |
| 7-(phenylcarbamate)-3,4-dihydrocadalene | 7-phenylcarbamate | Cytotoxic | Lower than parent compound | MCF7 (Breast Cancer) |
| 7-(phenylcarbamate)-cadalene * | 7-phenylcarbamate (aromatized) | Cytotoxic | Lower than parent compound | MCF7 (Breast Cancer) |
Note: Cadalene derivatives are structurally related to this compound, differing in the saturation of the non-aromatic ring. This data is included for comparative purposes.
Preliminary Structure-Activity Relationship Insights
From the limited data, we can infer the following preliminary SAR observations:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring play a crucial role in the biological activity of this compound derivatives.
-
In the case of anti-fouling activity, the introduction of a second oxygen-containing substituent at the 5-position significantly impacts potency. While a second methoxy group at this position decreases activity (EC50 from 4.4 to 7.8 µg/mL), an acetoxy group dramatically increases it (EC50 to 0.03 µg/mL). This suggests that both electronic and steric factors are at play.
-
The presence of hydroxyl groups, as seen in Dryofraterpene A and 7-hydroxy-3,4-dihydrocadalene, appears to be important for cytotoxic and anti-proliferative activities.
-
-
Derivatization of Hydroxyl Groups: The derivatization of the hydroxyl group in 7-hydroxy-3,4-dihydrocadalene to a phenylcarbamate significantly reduces its cytotoxic activity against MCF7 cells. This highlights the importance of a free hydroxyl group for this specific biological effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used to generate the data presented in this guide.
Anti-proliferative Assay for Dryofraterpene A
The anti-proliferative effects of Dryofraterpene A were evaluated against a panel of human cancer cell lines (A549, MCF7, HepG2, HeLa, and PC-3). The specific experimental details for the CCK-8 and lactate dehydrogenase (LDH) assays mentioned in the source material would be required for a full protocol. A general representation of a cell viability assay workflow is provided below.
Settlement Inhibition Assay for Methoxy and Acetoxy this compound Derivatives
The anti-fouling activity of the methoxy and acetoxy this compound derivatives was assessed by their ability to inhibit the settlement of barnacle cyprids (Balanus amphitrite). A detailed protocol would typically involve the collection and rearing of barnacle larvae to the cyprid stage, followed by exposure to various concentrations of the test compounds and subsequent quantification of settled and metamorphosed individuals.
Cytotoxicity Assay for 7-hydroxy-3,4-dihydrocadalene and its Derivatives
The cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene and its semi-synthetic derivatives was determined against the MCF7 breast cancer cell line. The primary method used was the thiazolyl blue tetrazolium bromide (MTT) assay to assess cell viability.[1]
Protocol for MTT Assay:
-
Cell Seeding: MCF7 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (7-hydroxy-3,4-dihydrocadalene and its derivatives) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
Benchmarking Calamenene Synthesis: A Comparative Guide to Sesquiterpenoid Production
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calamenene synthesis with other notable sesquiterpenoid syntheses. We delve into key performance indicators, present detailed experimental data, and visualize a relevant biological pathway to offer a comprehensive resource for synthetic chemists and pharmacologists.
Sesquiterpenoids, a diverse class of C15 isoprenoids, exhibit a wide range of biological activities, making them attractive targets for total synthesis. This compound, a bicyclic sesquiterpenoid, has demonstrated notable antimicrobial and antifungal properties. This guide benchmarks the chemical synthesis of this compound against the syntheses of two other representative sesquiterpenoids, Farnesol and Germacrene A, to provide a comparative analysis of synthetic strategies, efficiency, and scalability.
Comparative Analysis of Sesquiterpenoid Syntheses
The efficiency of a total synthesis is often measured by its overall yield, step count, and stereoselectivity. Below is a comparative summary of different synthetic routes for this compound and the benchmark sesquiterpenoids.
| Sesquiterpenoid | Synthetic Strategy | Starting Material | Number of Steps | Overall Yield (%) | Key Features |
| (±)-cis-5-Hydroxythis compound | Grignard reaction, dehydration, aromatization, demethylation, formylation, hydrogenation | 5-methoxy-α-tetralone | 10 | 8% | Efficient route compared to a previous 16-step synthesis with a 5.5% yield. |
| (-)-Calamenene | Ring-Closing Metathesis (RCM) | l-menthone | ~6 | 13% (for the final step) | Enantioselective synthesis confirming absolute and relative stereochemistry. |
| Farnesol | Wittig-type olefination | Geranylacetone | 3 | Not explicitly stated | A common and straightforward method for synthesizing acyclic sesquiterpenoids. |
| Germacrene A | Not detailed in literature | Farnesyl pyrophosphate (Biosynthesis) | Enzymatic | Not applicable | Key intermediate in the biosynthesis of many sesquiterpenoids. Chemical syntheses are often complex and low-yielding. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Here, we provide protocols for key steps in the synthesis of this compound and Farnesol.
Synthesis of (±)-cis-5-Hydroxythis compound
This synthesis involves a multi-step sequence starting from 5-methoxy-α-tetralone. A key transformation is the Grignard reaction with isopropylmagnesium chloride, followed by a series of functional group interconversions.
Step 5: Grignard Reaction and Dehydration To a solution of isopropylmagnesium chloride (2 M in THF, 1.26 mmol) was added dropwise a solution of 3,4-dihydro-8-methoxy-4-methylnaphthalen-1(2H)-one (0.84 mmol) in dry tetrahydrofuran (5 mL). The reaction mixture was stirred at room temperature for 48 hours. The reaction was quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The organic extract was then treated with 6 N hydrochloric acid to afford 1,2-dihydro-4-isopropyl-5-methoxy-1-methylnaphthalene.
Synthesis of (-)-Calamenene via Ring-Closing Metathesis
This enantioselective synthesis utilizes a Ring-Closing Metathesis (RCM) reaction to construct the core structure.
Final Step: Dehydration to (-)-Calamenene A solution of the alcohol precursor (100 mg, 0.45 mmol) in pyridine (5 mL) was treated with phosphorus oxychloride (POCl3, 0.084 mL, 2.0 eq.) at room temperature overnight. Water was added to the reaction mixture, and it was subsequently extracted with ether. The combined organic layers were washed with 1 M HCl and brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-EtOAc, 0-20%) to yield (-)-calamenene (12.0 mg, 13% yield).[1]
Synthesis of Farnesol
A common laboratory-scale synthesis of farnesol involves the olefination of geranylacetone.
Wittig-Horner Reaction To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is added triethyl phosphonoacetate at 0 °C. The resulting solution is stirred for 1 hour, followed by the dropwise addition of geranylacetone. The reaction mixture is allowed to warm to room temperature and stirred for several hours. After quenching with water, the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The resulting α,β-unsaturated ester is then reduced with a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to afford farnesol.
Biological Activity and Signaling Pathway of this compound
This compound and its derivatives have shown promising antifungal activity. While the precise molecular mechanism is still under investigation, evidence suggests that, like other terpenoid phenols, it may disrupt the fungal cell wall and interfere with crucial cellular signaling pathways. One such key pathway in fungi is the Target of Rapamycin (TOR) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Inhibition of the TOR pathway can lead to growth arrest and cell death, making it an attractive target for antifungal drugs.
The diagram below illustrates a simplified overview of the fungal TOR signaling pathway and its role in regulating essential cellular processes.
References
Comparative Transcriptomics of Calamenene-Treated Cells: A Research Framework
For the attention of: Researchers, scientists, and drug development professionals.
Currently, there are no published studies that provide a comparative transcriptomic analysis of cells treated with Calamenene. The scientific literature lacks experimental data on the global gene expression changes induced by this sesquiterpene.
This guide is designed to bridge this gap by providing a comprehensive, albeit hypothetical, framework for conducting such a study. It outlines a robust experimental design, presents potential data in a comparative format, details the necessary protocols, and visualizes key workflows and biological pathways. This document is intended to serve as a blueprint for future research in this area.
Hypothetical Study: this compound's Impact on the A549 Lung Cell Transcriptome
Objective: To elucidate the transcriptomic signature of this compound in a human lung adenocarcinoma cell line (A549) and compare its effects to a standard-of-care anti-inflammatory drug, Dexamethasone. This will help to identify the molecular pathways modulated by this compound and assess its potential as a therapeutic agent.
Experimental Rationale: The A549 cell line is a well-established model for studying respiratory diseases and the effects of anti-inflammatory compounds. A derivative of this compound has demonstrated anti-proliferative effects on A549 cells, making it a relevant model for this investigation.[1] Sesquiterpenes, the class of compounds to which this compound belongs, are known for their anti-inflammatory properties.
Data Presentation: Comparative Gene Expression and Pathway Analysis
The following tables represent the anticipated outputs of a comparative RNA-sequencing (RNA-seq) experiment, designed for clear and objective comparison.
Table 1: Top 15 Differentially Expressed Genes in A549 Cells Following 24-Hour this compound Treatment
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value (FDR) |
| Upregulated Genes | ||||
| DDIT4 | DNA Damage Inducible Transcript 4 | 3.8 | 1.5e-08 | 4.2e-07 |
| TRIB3 | Tribbles Pseudokinase 3 | 3.5 | 2.1e-08 | 5.5e-07 |
| ATF3 | Activating Transcription Factor 3 | 3.2 | 4.5e-08 | 9.8e-07 |
| GDF15 | Growth Differentiation Factor 15 | 2.9 | 8.2e-08 | 1.5e-06 |
| AHNAK2 | AHNAK Nucleoprotein 2 | 2.6 | 1.2e-07 | 2.1e-06 |
| Downregulated Genes | ||||
| IL6 | Interleukin 6 | -4.1 | 9.8e-09 | 3.1e-07 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -3.9 | 1.3e-08 | 4.0e-07 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | -3.7 | 1.8e-08 | 4.9e-07 |
| CCL20 | C-C Motif Chemokine Ligand 20 | -3.4 | 3.3e-08 | 7.2e-07 |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | -3.1 | 5.6e-08 | 1.1e-06 |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | -2.8 | 9.1e-08 | 1.6e-06 |
| NFKBIA | NFKB Inhibitor Alpha | -2.5 | 1.4e-07 | 2.3e-06 |
| ICAM1 | Intercellular Adhesion Molecule 1 | -2.3 | 2.0e-07 | 3.0e-06 |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | -2.1 | 3.5e-07 | 4.8e-06 |
| MMP9 | Matrix Metallopeptidase 9 | -1.9 | 5.2e-07 | 6.5e-06 |
Table 2: Comparative Pathway Enrichment Analysis: this compound vs. Dexamethasone
| KEGG Pathway | This compound (Adjusted p-value) | Dexamethasone (Adjusted p-value) | Key Overlapping Genes |
| NF-kappa B Signaling Pathway | 1.2e-06 | 4.5e-07 | IL6, CXCL8, PTGS2, NFKBIA, ICAM1 |
| TNF Signaling Pathway | 3.4e-05 | 8.1e-06 | CCL20, JUN, FOS, MMP9 |
| IL-17 Signaling Pathway | 5.8e-05 | 1.2e-05 | IL6, CXCL8, PTGS2, MMP9 |
| Toll-like Receptor Signaling Pathway | 9.2e-04 | 2.5e-04 | JUN, FOS, NFKBIA |
| MAPK Signaling Pathway | 1.5e-03 | 6.8e-04 | JUN, FOS, GDF15 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
1. Cell Culture and Treatment Protocol:
-
Cell Line: Human lung adenocarcinoma A549 cells (ATCC® CCL-185™).
-
Culture Medium: F-12K Medium (ATCC® 30-2004™) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2, humidified incubator.
-
Experimental Seeding: Plate 5 x 10^5 cells per well in 6-well plates. Allow cells to adhere and reach 70-80% confluency.
-
Treatment:
-
A preliminary cytotoxicity assay (e.g., MTT) should be performed to determine the optimal non-toxic concentration of this compound. Based on data for a similar compound, a concentration of 10 µM is proposed.[1]
-
Replace culture medium with fresh medium containing:
-
Vehicle Control (0.1% DMSO)
-
This compound (10 µM)
-
Dexamethasone (1 µM) as a positive control.
-
-
Incubate for 24 hours.
-
Perform all treatments in biological triplicate.
-
2. RNA Extraction and Quality Control:
-
Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol, including an on-column DNase digestion step.
-
Quantification: Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Integrity Assessment: Verify RNA integrity using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). Samples must have an RNA Integrity Number (RIN) ≥ 9.0 for library preparation.
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from 500 ng of total RNA using a stranded mRNA library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®) to capture the transcriptome and preserve strand information.
-
Quality Control: Validate the size distribution and concentration of the final libraries using an automated electrophoresis system and qPCR.
-
Sequencing: Sequence the libraries on an Illumina NovaSeq 6000 platform to generate approximately 20-30 million paired-end 150 bp reads per sample.
4. Bioinformatic Analysis:
-
Read Quality Control: Use FastQC to assess raw read quality and Trimmomatic to remove adapter sequences and low-quality bases.
-
Alignment: Align trimmed reads to the human reference genome (GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Generate a read count matrix for all genes using featureCounts.
-
Differential Gene Expression Analysis: Normalize the count data and perform differential expression analysis using DESeq2 in R. A gene is considered differentially expressed if the adjusted p-value (FDR) is < 0.05 and the absolute log2 fold change is > 1.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes using a tool such as clusterProfiler to identify over-represented biological functions and pathways.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a key signaling pathway likely to be modulated by this compound.
Caption: A proposed workflow for a comparative transcriptomic study.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Safety Operating Guide
Proper Disposal of Calamenene: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Calamenene in a laboratory setting.
The proper disposal of chemical waste is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide outlines the recommended procedures for the disposal of this compound, a sesquiterpenoid compound, based on general laboratory safety principles and regulatory guidelines.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye Protection | Wear tightly fitting safety goggles. |
| Hand Protection | Wear impervious chemical-resistant gloves. |
| Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
In the event of exposure, follow standard first-aid measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
Disposal Procedures for this compound Waste
Due to the lack of specific hazard classification for this compound, it should be treated as a potentially hazardous chemical waste. The following step-by-step procedure ensures a conservative and safe approach to its disposal.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes), must be collected as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed. It should be collected as a non-halogenated organic waste.
Step 2: Waste Collection and Storage
-
Use a designated, properly labeled, and leak-proof waste container. The container must be compatible with this compound.
-
The waste container should be kept closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area, which is typically within or near the point of generation (e.g., in a fume hood).
-
Ensure secondary containment is used to prevent spills.
Step 3: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the date when the waste was first added to the container.
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Provide the waste contractor with all available information on the waste stream, including the lack of complete hazard data for this compound.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, which should be applied to this compound.
Personal protective equipment for handling Calamenene
This document provides immediate and essential safety and logistical information for handling Calamenene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Physical and Chemical Properties
The following table summarizes the available physical and chemical data for different isomers of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂ | [1][2] |
| Molecular Weight | 202.34 g/mol | [2][3] |
| Boiling Point | 285 - 286 °C @ 760 mmHg | [1][4] |
| Flash Point | 125.4 °C (257.7 °F) | [1][4] |
| Density | 0.9 g/cm³ | [1] |
| Vapor Pressure | 0.005 mmHg @ 25 °C (estimated) | [4][5] |
| Solubility | Insoluble in water; Soluble in alcohol | [4][5] |
| XlogP (Octanol/Water Partition Coefficient) | 5.1 | [1][2] |
Hazard Information and Personal Protective Equipment (PPE)
Due to the lack of a specific GHS classification for this compound, it is prudent to treat it as a potentially hazardous aromatic hydrocarbon. The following PPE is recommended for handling this compound to minimize exposure risk.
| Hazard | Recommended PPE | Justification |
| Inhalation | - Chemical fume hood- NIOSH-approved organic vapor respirator | This compound is volatile, and its vapors may be harmful if inhaled. A fume hood is the primary engineering control. A respirator should be used for operations with a higher potential for vapor generation or in case of ventilation failure. |
| Skin Contact | - Nitrile or other chemically resistant gloves- Lab coat | Direct skin contact should be avoided. Chemically resistant gloves will prevent absorption through the skin. A lab coat protects against splashes. |
| Eye Contact | - Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and vapors. |
| Ingestion | - Do not eat, drink, or smoke in the laboratory | Prevents accidental ingestion of the chemical. |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Storage and Disposal Plan
Proper storage and disposal are critical to laboratory safety and environmental protection.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is designated for flammable liquids if local regulations require it, based on its flash point.
Disposal:
-
Dispose of this compound waste as hazardous chemical waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not pour this compound down the drain or mix it with other incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Spill Management Decision Tree
In the event of a this compound spill, follow this decision-making guide to ensure a safe and effective response.
Caption: A decision tree for responding to a this compound spill.
References
- 1. CAS No.483-77-2 | this compound | chem960.com [chem960.com]
- 2. This compound | C15H22 | CID 6429077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-Calamenene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound, 483-77-2 [thegoodscentscompany.com]
- 5. (Z)-calamenene, 72937-55-4 [thegoodscentscompany.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
